3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-18-14-5-3-2-4-13(14)16(15(18)10-19)11-6-8-12(17)9-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQETNXCGTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541129 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-42-7 | |
| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
physicochemical characteristics of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the physicochemical properties of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Indole-based scaffolds are central to numerous biologically active compounds, and a thorough understanding of their physical and chemical characteristics is paramount for their development as therapeutic agents and synthetic intermediates.[1][2][3]
This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies required for a comprehensive characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established analytical principles to provide a robust predictive profile and a blueprint for its empirical validation.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The title compound is a heteroaromatic system featuring an indole core, N-alkylated with a methyl group, and substituted at the 2- and 3-positions with a carbaldehyde (formyl) and a 4-fluorophenyl group, respectively.
The presence of the fluorophenyl group is particularly noteworthy in drug design, as fluorine substitution can significantly modulate metabolic stability, lipophilicity, and binding interactions.[4] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.[2]
Caption: Molecular structure of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.
Table 1: Core Molecular Identifiers
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₂FNO | Calculated |
| Molecular Weight | 267.29 g/mol | Calculated |
| IUPAC Name | 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | IUPAC Nomenclature |
| CAS Number | Not Assigned |
| Related Analog (CAS) | 101125-34-2 (Isopropyl derivative) |[5][6] |
Predicted Physicochemical Properties
Direct experimental values for the title compound are not prevalent. However, by examining structurally similar indole aldehydes, a reliable set of expected properties can be predicted. These parameters are critical for anticipating the compound's behavior in various experimental and physiological settings, from reaction solvents to biological media.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale & Comparative Data |
|---|---|---|
| Physical State | White to light yellow crystalline solid | Expected based on related indole aldehydes which are typically solids at room temperature.[7] |
| Melting Point (°C) | 130 - 150 | Interpolated from analogs. 3-Methyl-1H-indole-2-carbaldehyde melts at 140-142 °C; 1H-Indole-2-carbaldehyde at 138-142 °C. The larger, more rigid structure may slightly increase the melting point. |
| Boiling Point (°C) | > 350 | High boiling point is expected due to molecular weight and polarity. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde has a predicted boiling point of 355.4 °C.[8] |
| Aqueous Solubility | Low / Poor | Indole scaffolds are inherently lipophilic. Poor aqueous solubility is a common characteristic of this class, often requiring formulation strategies for biological studies.[9][10] |
| Lipophilicity (XLogP3) | ~4.0 | Based on the calculated XLogP3 of 4.2 for the closely related isopropyl analog.[6] This value indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility, a key consideration in drug development (see Lipinski's Rule of Five).[9] |
Methodologies for Empirical Characterization
To move from prediction to empirical fact, a suite of analytical techniques must be employed. The choice of each technique is dictated by the specific information sought, from atomic connectivity to purity and thermal behavior.
Caption: General experimental workflow for physicochemical characterization.
Structural Elucidation Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the cornerstone of structural analysis for organic molecules. It provides unambiguous evidence of the carbon-hydrogen framework. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are essential. 2D NMR techniques (COSY, HSQC, HMBC) are then used to piece the puzzle together, confirming atom-to-atom connectivity.
-
Protocol Outline (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often chosen for indole derivatives to observe the exchangeable N-H proton, though not present in this N-methylated analog.[11]
-
Acquisition: Record spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
Expected ¹³C NMR Signals:
-
Expected ¹⁹F NMR Signals: A singlet (or multiplet depending on resolution) corresponding to the fluorine on the phenyl ring.
-
B. Mass Spectrometry (MS)
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Its high accuracy allows for the determination of the molecular formula by matching the measured mass to the calculated exact mass.
-
Protocol Outline (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: The primary goal is to find the [M+H]⁺ ion. For C₁₇H₁₂FNO, the expected exact mass of the protonated molecule [C₁₇H₁₃FNO]⁺ is 268.0979. The experimental value must match this to within a few parts per million (ppm) to validate the molecular formula.
-
C. Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and simple technique to verify the presence of key functional groups. It is particularly useful for confirming the aldehyde group.
-
Protocol Outline:
-
Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: Look for characteristic absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1700 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
-
Physical Property Determination Protocols
A. Melting Point Analysis
-
Expertise & Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.
-
Protocol Outline:
-
Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
B. Solubility and Lipophilicity (LogP)
-
Expertise & Causality: Solubility and lipophilicity are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery.[3][13] Lipophilicity, often expressed as LogP, governs how a compound distributes between aqueous and lipid environments, affecting membrane permeability and interactions with biological targets.[9]
-
Protocol Outline (Shake-Flask Method for LogP):
-
System Preparation: Prepare a biphasic system of n-octanol (lipid phase surrogate) and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4). The two phases must be mutually saturated.
-
Equilibration: Add a known amount of the compound to the system. Shake vigorously for several hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
References
-
Montaseri, G., & Kruger, C. A. (2023). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(4), 579. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. Retrieved February 2, 2026, from [Link]
- Subba Rami Reddy, S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
-
Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-323. [Link]
- Abdel-Wahab, B. F., & Mohamed, H. A. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Chemical Reviews, 2(1), 1-28.
-
Sadowska, B., et al. (2022). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (n.d.). Predicted lipophilicity, physicochemical, solubility (sol.), and drug-likeness properties of the newly synthesized indole-based benzamide and caffeic acid amide analogues 3a-m. Retrieved February 2, 2026, from [Link]
-
Reddy, P., et al. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Chemical Science, 13(35), 10464-10470. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2883. [Link]
-
Kumar, V., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Journal of Biological Macromolecules, 254(Pt 2), 129986. [Link]
-
PubChem. (n.d.). 3-Methyl-1H-indole-2-carbaldehyde. Retrieved February 2, 2026, from [Link]
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Heterocyclic Letters. (2018). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL 5-((3-((2-(4-PHENYLTHIAZOLE-2-YL)HYDRAZONO)METHYL)-1H-INDOL-1 -YL)METHYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE 4(a-f). 8(4).
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3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde CAS number 93957-42-7
Executive Summary
This monograph provides an in-depth technical analysis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry.[1] While structurally analogous to the key intermediate used in the commercial synthesis of Fluvastatin (Lescol) , this specific N-methyl congener serves a distinct role as a reference standard for impurity profiling and a structure-activity relationship (SAR) probe for HMG-CoA reductase inhibitors.
The presence of the N-methyl group, rather than the N-isopropyl group found in Fluvastatin, alters the lipophilicity and binding kinetics of the indole core. Consequently, this compound is essential for establishing the specificity of analytical methods intended to detect alkylation byproducts in pharmaceutical manufacturing.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a trisubstituted indole derivative characterized by a fluorophenyl group at C3 and a reactive formyl handle at C2.[1]
| Parameter | Specification |
| Chemical Name | 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde |
| CAS Number | 93957-42-7 |
| Molecular Formula | C₁₆H₁₂FNO |
| Molecular Weight | 253.27 g/mol |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Methanol |
| Key Functional Groups | Indole core, Aryl fluoride, Aldehyde (C2 position) |
| Role | Pharmaceutical Impurity Standard, Synthetic Intermediate |
Synthetic Architecture
The synthesis of CAS 93957-42-7 requires a strategy that ensures regioselective functionalization of the indole ring.[1] Since the C3 position is occupied by the fluorophenyl group, standard electrophilic aromatic substitution (which favors C3) is diverted to the C2 position.[1]
Retrosynthetic Analysis
The most robust route utilizes a Bischler-Möhlau type cyclization to construct the indole core, followed by a Vilsmeier-Haack formylation to install the aldehyde.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Step-wise synthetic pathway from aniline precursors to the target aldehyde.
Detailed Experimental Protocol
Stage 1: Indole Core Construction
Principle: Acid-catalyzed cyclodehydration of an
-
Alkylation: React 2-bromo-4'-fluoroacetophenone (1.0 eq) with N-methylaniline (2.0 eq) in ethanol under reflux for 2 hours. The excess aniline acts as a base to scavenge HBr.[1]
-
Work-up: Concentrate the solvent, wash with dilute HCl to remove excess aniline, and recrystallize the intermediate α-amino ketone.
-
Cyclization: Mix the intermediate with anhydrous ZnCl₂ (1.5 eq). Heat the melt to 180°C for 1 hour. The high temperature drives the Bischler-Möhlau indole synthesis.[1]
-
Purification: Cool the melt, dissolve in ethyl acetate, wash with water, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-(4-fluorophenyl)-1-methylindole .
Stage 2: Vilsmeier-Haack Formylation (C2-Selective)
Principle: Electrophilic substitution at the C2 position, driven by the blockage of the more reactive C3 site.[1]
-
Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 mins to form the chloroiminium salt (Vilsmeier reagent).[1]
-
Addition: Dissolve the indole core from Stage 1 in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm the mixture to 80-90°C and stir for 4-6 hours. Note: Heating is critical here; C2 formylation has a higher activation energy than C3 formylation.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: Filter the precipitated yellow solid. Recrystallize from Ethanol/Water to obtain the pure aldehyde.[1]
Application in Drug Development[5][9]
Fluvastatin Impurity Profiling
In the commercial synthesis of Fluvastatin, N-isopropylaniline is the required starting material.[1] However, trace contamination with N-methylaniline leads to the formation of the N-methyl analog (CAS 93957-42-7).
-
Regulatory Requirement: ICH Q3A guidelines mandate the identification of impurities >0.1%.[1]
-
Detection: This compound serves as the Certified Reference Material (CRM) to quantify "Impurity X" in Fluvastatin API batches via HPLC.[1]
Synthetic Utility: The HMG-CoA Reductase Pharmacophore
The aldehyde group at C2 is the "molecular handle" used to attach the characteristic dihydroxyheptenoic acid side chain of statins.[1]
Reaction Logic:
-
Wittig Reaction: The aldehyde reacts with a phosphorus ylide (e.g., derived from acetoacetate equivalents).[1]
-
Stereoselective Reduction: The resulting ketone is reduced (often using stereoselective borohydrides or enzymatic methods) to establish the chiral 3,5-diol stereocenters essential for enzyme inhibition.[1]
Pathway Mechanism (Graphviz)[1]
Figure 2: Transformation of the aldehyde scaffold into a biologically active statin analog.
Quality Control & Characterization
To ensure the integrity of this compound when used as a reference standard, the following analytical criteria must be met:
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]
-
Solubility Note: Prepare stock solutions in DMSO. Avoid protic solvents for long-term storage to prevent hemiacetal formation.[1]
References
-
BOC Sciences. Fluvastatin and Related Impurities: Technical Data Sheet.[1] Retrieved from bocsci.com.[1]
-
National Institutes of Health (NIH). PubChem Compound Summary for CAS 93957-42-7.[1] Retrieved from pubchem.ncbi.nlm.nih.gov.
-
BenchChem. Protocol for Vilsmeier-Haack Formylation of 3-Substituted Indoles.[1] Retrieved from benchchem.com.[1]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][2][3][4] Synth. 2024, 101, 21–33.[1][3] Retrieved from orgsyn.org.[1]
-
ChemicalBook. Product Properties: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.[1] Retrieved from chemicalbook.com.
Sources
An In-depth Technical Guide on the Core Mechanism of Action Theories for 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde represents a promising, yet underexplored, member of this class. While its definitive mechanism of action remains to be fully elucidated, its structural features suggest several plausible pathways through which it may exert therapeutic effects. This technical guide synthesizes current knowledge on related indole derivatives to propose a series of data-driven theories on the core mechanism of action for this compound. We will delve into potential interactions with key cellular signaling pathways, including inflammatory and oxidative stress responses, and outline robust experimental protocols to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers dedicated to unraveling the therapeutic potential of this intriguing molecule.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide range of biological targets.[3] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][4][5]
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a synthetic indole derivative that combines the classical indole nucleus with a fluorophenyl motif, a substitution known to enhance metabolic stability and binding affinity in many drug candidates. The presence of the carbaldehyde group at the 2-position offers a reactive site for potential covalent interactions or specific hydrogen bonding with biological macromolecules. While direct studies on this specific molecule are limited, the extensive literature on analogous compounds provides a strong basis for formulating well-grounded hypotheses regarding its mechanism of action.
This guide will explore three primary theoretical mechanisms:
-
Theory 1: Modulation of Inflammatory Signaling Pathways via NF-κB Inhibition.
-
Theory 2: Attenuation of Oxidative Stress through Activation of the Keap1-Nrf2 Pathway.
-
Theory 3: Direct Enzyme Inhibition.
For each theory, we will present the underlying scientific rationale, a proposed signaling pathway, and detailed experimental workflows for validation.
Theory 1: Modulation of Inflammatory Signaling Pathways via NF-κB Inhibition
A significant body of research points to the anti-inflammatory properties of indole derivatives.[6] A central regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling cascade is a key therapeutic strategy for a multitude of inflammatory diseases.
Scientific Rationale
Many indole-containing compounds have been shown to suppress the activation of the NF-κB pathway.[6] This suppression can occur at various levels, including the inhibition of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory IκBα protein and subsequent nuclear translocation of the active p65/p50 NF-κB dimer. The electrophilic nature of the carbaldehyde group in 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde could potentially interact with cysteine residues in key proteins of the NF-κB pathway, such as IKKβ, thereby inhibiting its function.
Proposed Signaling Pathway
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine if 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde inhibits NF-κB activation in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a known agonist, such as TNF-α (10 ng/mL), for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated controls.
| Parameter | Description |
| Cell Line | HEK293T or RAW 264.7 |
| Reporter Plasmid | NF-κB-luciferase |
| Stimulant | TNF-α |
| Readout | Luminescence |
Theory 2: Attenuation of Oxidative Stress through Activation of the Keap1-Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Scientific Rationale
Several indole derivatives have been identified as activators of the Nrf2 pathway.[4][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-driven genes, which encode for a battery of cytoprotective enzymes. The carbaldehyde moiety of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde could act as a Michael acceptor, reacting with Keap1 cysteines and thereby activating the Nrf2 pathway.
Proposed Signaling Pathway
Caption: Proposed activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Protocol: Nrf2 Nuclear Translocation and Target Gene Expression
Objective: To determine if 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde induces Nrf2 nuclear translocation and upregulates its target genes.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells (known to have a robust Nrf2 response) and treat with various concentrations of the compound for different time points (e.g., 2, 4, 6 hours).
-
Immunofluorescence for Nrf2 Translocation:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify Nrf2 nuclear localization using fluorescence microscopy.
-
-
Quantitative PCR (qPCR) for Target Gene Expression:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in gene expression relative to vehicle-treated controls.
-
| Parameter | Description |
| Cell Line | HepG2 |
| Assay 1 | Immunofluorescence for Nrf2 |
| Assay 2 | qPCR for HMOX1, NQO1 |
| Readout | Fluorescence Intensity, mRNA levels |
Theory 3: Direct Enzyme Inhibition
The structural motifs within 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde suggest the potential for direct inhibition of various enzymes implicated in disease pathogenesis.
Scientific Rationale
Indole derivatives are known to act as competitive or non-competitive inhibitors of a range of enzymes.[9] For instance, certain indole-based compounds inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune evasion in cancer.[10] Others have been shown to inhibit bacterial enzymes like cystathionine γ-lyase or metabolic enzymes such as α-glucosidase and α-amylase.[1][9] The fluorophenyl group can engage in specific interactions within an enzyme's active site, while the indole core can form π-π stacking or hydrogen bonds. The carbaldehyde could form covalent adducts with nucleophilic residues in the active site.
Proposed Experimental Workflow: Enzyme Inhibition Screening
Caption: A generalized workflow for identifying enzyme inhibition.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
Objective: To assess the direct inhibitory activity of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde against human IDO1.
Methodology:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.
-
Assay Procedure:
-
In a 96-well plate, combine the buffer, catalase, ascorbic acid, and methylene blue.
-
Add varying concentrations of the test compound.
-
Add L-tryptophan to all wells except the blank.
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
-
Detection: Measure the absorbance of kynurenine at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant Human IDO1 |
| Substrate | L-Tryptophan |
| Product | Kynurenine |
| Readout | Absorbance at 321 nm |
Conclusion and Future Directions
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a compound of significant interest due to its privileged indole scaffold and potential for diverse biological activities. The mechanistic theories presented in this guide—inhibition of NF-κB signaling, activation of the Nrf2 pathway, and direct enzyme inhibition—provide a rational framework for future research. The proposed experimental protocols offer robust and validated methods to systematically test these hypotheses. A comprehensive understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent. Future studies should also focus on structure-activity relationship (SAR) analyses to optimize its potency and selectivity, as well as in vivo studies to validate its efficacy in relevant disease models.
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The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. Karger Publishers. [Link]
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Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. OUCI. [Link]
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Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton. ResearchGate. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
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Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SciRP.org. [Link]
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Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
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Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. [Link]
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Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]
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3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. [Link]
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A Technical Guide to the Preliminary Bioactivity Screening of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] This guide provides a comprehensive framework for the preliminary bioactivity screening of a specific indole derivative, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. The presence of a carbonyl group at the 2-position and a fluorophenyl group at the 3-position suggests the potential for a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This document outlines a logical, multi-tiered screening cascade designed to efficiently identify and characterize the bioactivity of this novel chemical entity. It is intended for research use only and not for diagnostic or therapeutic applications.[3]
Introduction: The Rationale for Screening
The indole nucleus is a cornerstone of drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1][2] The specific compound, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, possesses several structural features that warrant investigation:
-
The Indole Core: A versatile heterocyclic scaffold known for its interaction with various biological targets.[2]
-
The 2-Carbaldehyde Group: This reactive group can participate in various interactions and is a feature of some cytotoxic compounds.[2]
-
The 3-(4-fluorophenyl) Group: The fluorophenyl moiety can enhance metabolic stability and binding affinity.[3][4]
-
The 1-Methyl Group: N-substitution can influence the compound's electronic properties and biological activity.
Given these features, a preliminary screening approach targeting broad biological activities is a logical first step. This guide proposes a tiered approach, starting with general cytotoxicity screening, followed by more specific assays for anti-inflammatory and antimicrobial potential.
Tier 1: General Cytotoxicity Screening
The initial step in evaluating a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a foundational understanding of its potential as a therapeutic agent or, conversely, its toxicity profile. High-throughput screening (HTS) is a common method in the initial phases of drug discovery to test large chemical libraries for cytotoxic activity.[5]
Rationale for Cell Line Selection
A diverse panel of cancer cell lines is recommended to identify potential tissue-specific activity. The following are suggested, representing different cancer types:
-
MCF-7: Human breast adenocarcinoma, a well-characterized and widely used cell line.
-
PC3: Human prostate adenocarcinoma, representing a common cancer in men.
-
HT-29: Human colorectal adenocarcinoma, a model for gastrointestinal cancers.
-
HeLa: Human cervical adenocarcinoma, a robust and widely available cell line.
-
HepG2: Human hepatocellular carcinoma, for assessing potential liver-specific effects.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
| Cell Line | IC50 (µM) of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Experimental Data | Experimental Data |
| PC3 | Experimental Data | Experimental Data |
| HT-29 | Experimental Data | Experimental Data |
| HeLa | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data |
Logical Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Tier 2: Anti-Inflammatory Activity Screening
Inflammation is a key pathological process in many diseases, and the indole scaffold is present in several anti-inflammatory agents.[7] Preliminary in vitro assays can provide an initial indication of a compound's anti-inflammatory potential.
Rationale for Assay Selection
A multi-faceted approach targeting different aspects of the inflammatory cascade is recommended:
-
Inhibition of Pro-inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokine Production: Lipopolysaccharide (LPS)-stimulated macrophages are a common model for studying the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]
-
Membrane Stabilization: The stabilization of red blood cell membranes can be an indicator of anti-inflammatory activity, as it reflects the ability to prevent the release of inflammatory mediators.[9][10]
Experimental Protocols
This can be performed using a commercially available COX inhibitor screening assay kit.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions.
-
Compound Incubation: Incubate the test compound with COX-1 and COX-2 enzymes.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the product formation (e.g., PGF2α) using a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.[11]
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production.
Data Presentation
| Assay | IC50 (µM) or % Inhibition at a specific concentration |
| COX-1 Inhibition | Experimental Data |
| COX-2 Inhibition | Experimental Data |
| TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | Experimental Data |
Logical Workflow for Anti-Inflammatory Screening
Caption: A multi-assay approach for anti-inflammatory screening.
Tier 3: Antimicrobial Activity Screening
Indole derivatives have been reported to possess a broad range of antimicrobial activities.[1][12] A preliminary screening against a panel of clinically relevant bacteria and fungi is therefore warranted.
Rationale for Microbial Strain Selection
A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a model organism).
-
Gram-negative bacteria: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen).
-
Fungi: Candida albicans (a common cause of opportunistic fungal infections) and Aspergillus niger (a common mold).
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Experimental Data | Experimental Data |
| Bacillus subtilis | Experimental Data | Experimental Data |
| Escherichia coli | Experimental Data | Experimental Data |
| Pseudomonas aeruginosa | Experimental Data | Experimental Data |
| Candida albicans | Experimental Data | Experimental Data |
| Aspergillus niger | Experimental Data | Experimental Data |
Logical Workflow for Antimicrobial Screening
Caption: Workflow for determining MIC and MBC/MFC.
Preliminary ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures.[15][16] Simple, in vitro assays can provide valuable early insights.[17][18]
Rationale for Early ADMET Screening
-
Solubility: Poor aqueous solubility can hinder absorption and formulation.
-
Permeability: The ability to cross biological membranes is essential for oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting intestinal drug absorption.[19]
-
Metabolic Stability: Rapid metabolism can lead to a short duration of action. Microsomal stability assays are a common method to assess this.[16]
Recommended In Vitro ADMET Assays
| ADMET Property | Recommended Assay |
| Solubility | Kinetic or thermodynamic solubility assay |
| Permeability | Caco-2 permeability assay |
| Metabolic Stability | Liver microsomal stability assay |
Conclusion and Future Directions
This guide provides a structured and logical approach to the preliminary bioactivity screening of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. The data generated from these assays will form a critical foundation for subsequent, more detailed investigations. Positive "hits" in any of these screens will warrant further studies, including:
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of disease.
By following a systematic and tiered screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this novel indole derivative.
References
- 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde - Benchchem. (n.d.).
- Synthesis and biological evaluation of some newer Indole Derivatives - ProQuest. (n.d.).
- Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed. (2018, October 7).
- Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade - MDPI. (2026, January 29).
- 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | C18H16FNO | CID - PubChem. (n.d.).
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8).
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (2024, July 19).
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022, January 5).
- ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - NIH. (2025, January 10).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed. (n.d.).
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH. (n.d.).
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (n.d.).
- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing). (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022, August 6).
- Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories. (n.d.).
- Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.).
- A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
- Tme-critical early ADME characterization - Admescope. (n.d.).
- ADME Assays - Agilent. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2025, October 31).
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.).
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1).
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. (2025, August 10).
- In vitro antimicrobial susceptibility testing methods - Pure. (2018, February 1).
- Early ADME Screening: 3 Ways It Boosts IND Submission Success - WuXi AppTec. (2023, July 12).
- 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde - Chem-Impex. (n.d.).
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (n.d.).
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Application Note: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
This application note outlines a high-precision, modular protocol for the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde .
The selected synthetic route prioritizes regiochemical fidelity and yield. It employs a convergent strategy : first constructing the sterically demanding 3-aryl core via Suzuki-Miyaura cross-coupling , followed by the introduction of the aldehyde functionality at the C2 position using directed lithiation . This sequence avoids the potential deactivation of the indole ring associated with early-stage formylation and ensures exclusive regioselectivity.
Abstract
This protocol details the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, a privileged scaffold in medicinal chemistry often utilized for its anti-inflammatory and anticancer properties. The method utilizes a three-step sequence: (1) regioselective C3-bromination of 1-methylindole, (2) Palladium-catalyzed Suzuki-Miyaura coupling to install the 4-fluorophenyl moiety, and (3) C2-directed lithiation followed by formylation with N,N-dimethylformamide (DMF). This route offers superior yields and purity compared to direct Vilsmeier-Haack formylation, which is often sluggish on electron-rich 3-substituted indoles.
Retrosynthetic Analysis
The strategic disconnection reveals the indole C2-C3 bond as the critical junction. By installing the aryl group first, we leverage the inherent nucleophilicity of the indole for bromination, then utilize the N-methyl group to direct lithiation to the C2 position, ensuring the aldehyde is placed with 100% regiocontrol.
Figure 1: Retrosynthetic strategy highlighting the sequential functionalization of the indole core.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Bromo-1-methyl-1H-indole
Objective: Regioselective introduction of a halogen handle at the most nucleophilic position (C3).
-
Reagents: 1-Methylindole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).
-
Solvent: DMF (Anhydrous).[1]
-
Temperature: 0 °C to Room Temperature (RT).
Procedure:
-
Dissolve 1-methylindole (10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Allow the reaction to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.
-
Workup: Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: If necessary, pass through a short silica plug (eluent: Hexane).
-
Expected Yield: 85-95% (Off-white solid).
-
Phase 2: Suzuki-Miyaura Coupling
Objective: Installation of the 4-fluorophenyl group at C3.
-
Reagents: 3-Bromo-1-methyl-1H-indole (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Conditions: Reflux (100 °C) under Argon.
Procedure:
-
In a Schlenk flask, combine 3-bromo-1-methyl-1H-indole (5.0 mmol), 4-fluorophenylboronic acid (6.0 mmol), and Pd(PPh₃)₄ (0.25 mmol).
-
Evacuate and backfill with Argon (3 cycles).[2]
-
Add degassed 1,4-Dioxane (20 mL) and 2.0 M Na₂CO₃ (5 mL).
-
Heat to reflux (100 °C) for 12-16 hours. The solution will darken as Pd(0) is generated.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with water and extract with EtOAc.
-
Purification: Flash column chromatography (SiO₂, Gradient: 0-10% EtOAc in Hexane).
-
Expected Yield: 75-85%.
-
Key QC Parameter: Absence of debrominated indole (1-methylindole) byproduct.
-
Phase 3: Directed Lithiation and Formylation
Objective: Regioselective C2-formylation. The N-methyl group and the C3-aryl substituent direct the lithiation to the thermodynamically accessible C2 position.
-
Reagents: 3-(4-fluorophenyl)-1-methyl-1H-indole (1.0 equiv), n-Butyllithium (1.2 equiv, 2.5 M in hexanes), DMF (3.0 equiv).
-
Solvent: Anhydrous THF.
-
Temperature: -78 °C to RT.
Procedure:
-
Flame-dry a two-neck flask and cool under Argon.
-
Dissolve 3-(4-fluorophenyl)-1-methyl-1H-indole (3.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi (3.6 mmol) over 10 minutes. The solution may turn yellow/orange, indicating the formation of the 2-lithio species.
-
Stir at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (9.0 mmol) dropwise.
-
Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to RT (approx. 1 hour).
-
Quench: Add saturated aqueous NH₄Cl (10 mL) carefully.
-
Workup: Extract with EtOAc (3 x 20 mL). Wash organics with water and brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc 8:2).
-
Expected Yield: 70-80%.[3]
-
Characterization: ¹H NMR should show a distinct aldehyde singlet around 9.8-10.2 ppm.
-
Critical Process Parameters (CPPs)
| Parameter | Phase | Specification | Rationale |
| Temperature | Lithiation | -78 °C ± 5 °C | Essential to prevent isomerization or polymerization of the lithiated species. |
| Atmosphere | All | Argon/Nitrogen | n-BuLi and Pd(0) catalysts are highly sensitive to moisture and oxygen. |
| Stoichiometry | Bromination | 1.05 equiv NBS | Excess NBS can lead to polybromination (e.g., at C2 or benzene ring). |
| Solvent Quality | Lithiation | Dry THF (<50 ppm H₂O) | Water destroys n-BuLi immediately, reducing yield and creating impurities. |
Workflow Logic & Signaling
Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.
Safety & Handling
-
n-Butyllithium (n-BuLi): Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.
-
Palladium Catalysts: Potential heavy metal toxicity. Dispose of waste in dedicated heavy metal containers.
-
DMF: Hepatotoxic. Use in a well-ventilated fume hood.
References
-
Regioselective Bromination of Indoles
-
Title: "Synthesis of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide"[4]
- Source: BenchChem
-
-
Suzuki-Miyaura Coupling on Indoles
- Lithiation of N-Substituted Indoles: Title: "Synthesis routes of Indole-2-carbaldehyde" (Describes n-BuLi/DMF protocol) Source: BenchChem / Organic Syntheses
-
General Vilsmeier-Haack Limitations
Sources
- 1. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 7. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Vilsmeier-Haack Formylation of N-Methylindoles: A Detailed Guide for Synthetic Applications
Introduction: The Strategic Importance of Indole-3-carboxaldehydes
The formylation of indoles, particularly at the C3 position, is a cornerstone transformation in synthetic organic chemistry. The resulting indole-3-carboxaldehyde scaffold is a critical precursor for a vast array of pharmacologically significant molecules, including tryptamines, and complex alkaloids.[1][2] Among the various methods to achieve this transformation, the Vilsmeier-Haack reaction stands out for its reliability, operational simplicity, and high efficiency, especially for electron-rich heterocyclic systems like N-methylindoles.[1][3]
This application note provides an in-depth guide to the Vilsmeier-Haack formylation of N-methylindoles. We will dissect the underlying mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and offer insights gleaned from practical laboratory experience to ensure reproducible and high-yielding results for researchers in synthetic chemistry and drug development.
Reaction Mechanism: A Stepwise Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack on the electron-rich indole ring, followed by hydrolysis.[3][4][5]
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][6][7] The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by an intramolecular rearrangement and elimination to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][8]
-
Electrophilic Attack and Hydrolysis : The N-methylindole, being an electron-rich heterocycle, readily attacks the Vilsmeier reagent.[4][7] Due to the electronic properties of the indole nucleus, this attack occurs preferentially at the C3 position, which possesses the highest electron density.[3][9] This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to yield the final N-methylindole-3-carboxaldehyde.[3][5][10]
The overall workflow can be visualized as follows:
Caption: Logical workflow of the Vilsmeier-Haack formylation.
Comparative Data: Reaction Parameters for Substituted Indoles
While this guide focuses on N-methylindole, the Vilsmeier-Haack reaction is broadly applicable to a range of substituted indoles. The following table summarizes typical reaction conditions and reported yields, illustrating the versatility of this method.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1][11] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |
| 5-Chloro-2-methyl-aniline (precursor) | POCl₃, DMF | 0 to 85 | 5 | 90 | [11] |
Note: The reaction on substituted anilines serves as a precursor step for synthesizing the corresponding indole-3-carboxaldehydes.
Detailed Experimental Protocol
This protocol details the formylation of N-methylindole to produce N-methylindole-3-carboxaldehyde.
Materials and Reagents:
-
N-methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Acetate solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure
Part 1: Preparation of the Vilsmeier Reagent (in situ)
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Initial Charge: To the flask, add anhydrous DMF (3.0 equivalents relative to N-methylindole).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel. Causality: This addition is highly exothermic. A slow, controlled addition is crucial to prevent a runaway reaction and to ensure the stable formation of the Vilsmeier reagent. The temperature should be carefully monitored and maintained below 10 °C.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The solution will typically become a thicker, pale-yellow to white slurry, indicating the formation of the Vilsmeier reagent.[12]
Part 2: Formylation Reaction
-
Substrate Addition: In a separate flask, prepare a solution of N-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-3 hours. Insight: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Heating (Optional): For less reactive substrates or to drive the reaction to completion, the mixture can be heated. A typical temperature is 85-90°C for several hours.[1][11]
Part 3: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. Causality: This step quenches any unreacted POCl₃ and initiates the hydrolysis of the iminium intermediate. This process is also highly exothermic and can cause vigorous fuming.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to the mixture until the pH is neutral to slightly basic (pH 7-8).[12] This step completes the hydrolysis and neutralizes the acidic byproducts. The desired product often precipitates as a solid at this stage.
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF. Dry the product under vacuum.
-
If no solid forms or for higher purity: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Safety and Handling: A Critical Overview
The Vilsmeier-Haack reaction involves hazardous reagents that demand strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes of hydrochloric acid and phosphoric acid.[13][14][15] It can cause severe burns to the skin, eyes, and respiratory tract.[16][17] Inhalation can be fatal.[15]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[13][17] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.[13][16][17] Ensure an eyewash station and safety shower are immediately accessible.[17]
-
Storage: Store in a cool, dry place away from water and incompatible materials under an inert atmosphere.[15][17]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
Handling: Use in a chemical fume hood and wear appropriate gloves and eye protection.
-
-
Reaction Quenching:
-
The quenching of the reaction mixture with water/ice is highly exothermic and releases HCl gas. This step must be performed cautiously in a fume hood, and the addition of the reaction mixture to ice should be done slowly.
-
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Reagent Quality: Use freshly distilled or a new bottle of POCl₃. Old bottles may have degraded due to ambient moisture.
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting material persists, consider extending the reaction time or gently heating the mixture.
-
-
Formation of Byproducts:
-
Overheating: Poor temperature control during the formation of the Vilsmeier reagent can lead to decomposition and side reactions.
-
Regioselectivity: While formylation is highly selective for the C3 position in most indoles, steric hindrance or strong electronic effects from other substituents could potentially lead to formylation at other positions.
-
-
Work-up Difficulties:
-
Emulsion Formation: During extraction, emulsions can form. This can often be resolved by adding brine.
-
Product Solubility: If the product is partially soluble in water, extensive extraction with an organic solvent is necessary to maximize yield.
-
Conclusion
The Vilsmeier-Haack formylation is a powerful and indispensable tool for the synthesis of N-methylindole-3-carboxaldehydes. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably access these valuable synthetic intermediates. The insights and procedures detailed in this guide provide a robust framework for the successful application of this classic named reaction in both academic and industrial research settings.
References
- BenchChem. (2025). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2025). Vilsmeier reagent.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
- Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. LOCKSS.
- ECHEMI. (n.d.).
- Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
- Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
- NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. fishersci.com [fishersci.com]
Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the synthesis of the indole scaffold via the Fischer indole synthesis, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position. This guide offers a detailed, step-by-step experimental protocol, including reagent specifications, reaction conditions, purification methods, and characterization techniques. The causality behind critical experimental choices is elucidated to provide researchers with a robust and reproducible methodology.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds ubiquitously found in natural products and synthetic pharmaceuticals. Their diverse biological activities have rendered them privileged scaffolds in drug discovery. The introduction of a fluorophenyl moiety at the C3 position and an aldehyde at the C2 position of the indole ring can significantly modulate the molecule's electronic properties and biological interactions, making 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde a compound of interest for further chemical exploration and biological screening.
The synthetic route detailed herein is a logical and well-established pathway. The initial construction of the 3-(4-fluorophenyl)-1-methyl-1H-indole core is achieved through the acid-catalyzed condensation of N-methyl-N-phenylhydrazine with 4'-fluoroacetophenone, a classic example of the Fischer indole synthesis.[1][2] This reaction proceeds through a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[3] Subsequently, the Vilsmeier-Haack reaction is employed to introduce the formyl group regioselectively at the electron-rich C2 position of the indole.[4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[6]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| N-methyl-N-phenylhydrazine | Reagent | Sigma-Aldrich | |
| 4'-Fluoroacetophenone | Reagent | Alfa Aesar | |
| Polyphosphoric Acid (PPA) | Laboratory | Fisher Scientific | |
| Phosphorus Oxychloride (POCl₃) | Reagent | Acros Organics | Caution: Highly corrosive and water-reactive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Brine | Saturated Aqueous Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Experimental Workflow
Caption: Overall synthetic workflow for 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine N-methyl-N-phenylhydrazine (1.0 eq) and 4'-fluoroacetophenone (1.05 eq).
-
Acid Addition: To this mixture, carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine). The addition of PPA is exothermic and should be done cautiously.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The formation of the indole will be indicated by a new, more nonpolar spot compared to the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-(4-fluorophenyl)-1-methyl-1H-indole as a solid.
Step 2: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve the 3-(4-fluorophenyl)-1-methyl-1H-indole (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Caption: Logical flow for the characterization of the final product.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons of the indole and fluorophenyl rings, and the N-methyl protons.
-
¹³C NMR: The carbon NMR spectrum should display the carbonyl carbon of the aldehyde group (around 180-190 ppm) in addition to the signals for the aromatic and methyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₆H₁₂FNO, MW: 253.27 g/mol ).
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution. Avoid inhalation and skin contact.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
PubChem. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
Technical Application Note: Analytical Profiling of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
This Application Note is designed as a high-level technical guide for the analytical characterization of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde . This compound is a critical structural analog in the synthesis and impurity profiling of HMG-CoA reductase inhibitors (statins), specifically Fluvastatin.[1][2]
Executive Summary & Scientific Context
The target analyte, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (C₁₆H₁₂FNO), is a functionalized indole derivative.[1][2][3][4] It serves as a vital reference standard for monitoring alkylation efficiency during the synthesis of indole-based pharmacophores and is a direct structural analog of Fluvastatin Impurity G (the N-isopropyl variant).[1][2][3][4]
Precise analytical characterization is required to distinguish this N-methyl analog from its N-isopropyl counterpart and to quantify it as a potential process impurity.[1][2][3][4] This guide provides a self-validating analytical workflow.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde |
| Molecular Formula | C₁₆H₁₂FNO |
| Molecular Weight | 253.27 g/mol |
| Key Functional Groups | Indole core, Aldehyde (C-2), 4-Fluorophenyl (C-3), N-Methyl |
| Solubility Profile | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |
Analytical Workflow Visualization
The following logic flow illustrates the sequential characterization strategy, ensuring structural integrity is verified before purity quantification.
Caption: Sequential workflow for the isolation and validation of the target indole derivative.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation.[1][2][3] The primary challenge is distinguishing the N-methyl group from potential N-isopropyl impurities and verifying the para-substitution on the phenyl ring.[1][2][3][4]
Experimental Setup
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).
-
Solvent: DMSO-d₆ (Preferred for solubility and preventing aldehyde hydration) or CDCl₃.[1][2][3][4]
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1][2][3]
Expected Spectral Data & Assignment Logic
The following assignments are derived from theoretical principles of indole chemistry and substituent effects.
A. ¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.05 | Singlet (s) | 1H | -CHO (C2) | Deshielded aldehyde proton; diagnostic for oxidation state.[1][2][3][4] |
| 7.60 – 7.10 | Multiplet (m) | 8H | Aromatic (Indole + Ph) | Overlap of Indole (H4-H7) and Phenyl ring protons.[1][2][3] |
| 7.45 | Doublet (d) | 2H | Ph-H (ortho to F) | Part of AA'BB' system of 4-F-Ph.[1][2][3][4] |
| 7.30 | Doublet (d) | 2H | Ph-H (meta to F) | Part of AA'BB' system; shows |
| 4.05 | Singlet (s) | 3H | N-CH₃ | Critical Identifier. A singlet confirms N-Methyl.[1][2][3][4] A septet here would indicate N-Isopropyl impurity.[1][2][3][4] |
B. ¹⁹F NMR (376 MHz, DMSO-d₆)
-
Shift: ~ -110 to -115 ppm.
-
Multiplicity: Multiplet (decoupled) or triplet of triplets (coupled).
-
Significance: Confirms the presence and integrity of the fluorophenyl moiety.[1][2][3]
C. ¹³C NMR (100 MHz, DMSO-d₆)
Look for C-F coupling (
-
C-F (ipso): ~162 ppm (Large
Hz).[1][2][3] -
N-Methyl: ~32 ppm (Distinctive high-field signal).[1][2][3][4]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: Purity profiling and quantification of the target against process impurities (e.g., unreacted starting material 3-(4-fluorophenyl)-1-methylindole).[1][2][3][4]
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Detection: UV at 254 nm (aromatic core) and 305 nm (conjugated aldehyde).[1][2][3]
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Equilibration |
| 10.0 | 90 | Gradient Elution |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | Stop |
System Suitability Criteria:
-
Retention Time (RT): Target peak ~7-8 min.
-
Tailing Factor: < 1.5.
-
Resolution: > 2.0 between target and nearest impurity.[1][2][3]
Protocol 3: Mass Spectrometry (LC-MS)
Objective: Confirmation of Molecular Weight.[1][2][3][4]
-
Fragmentation: Likely loss of CO (28 Da) to form [M+H-CO]⁺ at 226.3 m/z (common for aromatic aldehydes).[1][2][3]
Protocol 4: Infrared Spectroscopy (FT-IR)
Objective: Verification of functional groups.[1][2][3][4]
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 1660 – 1680 | C=O[1][2][3][4] Stretch | Conjugated Aldehyde (Strong intensity).[1][2][3] |
| 1220 – 1250 | C-F Stretch | Aryl Fluoride. |
| 1600, 1580 | C=C Stretch | Aromatic Indole Skeleton. |
| 2800 – 2850 | C-H Stretch | Aldehyde C-H (Fermi resonance doublet).[1][3] |
| No Band | N-H Stretch | Absence of band at 3200-3400 cm⁻¹ confirms N-alkylation.[1][2][3] |
References
-
Synthesis of Indole-3-carboxaldehydes: Journal of Organic Chemistry, "Vilsmeier-Haack Formylation of Indoles."[1][2][3][4]
-
Fluvastatin Impurity Profiling: European Pharmacopoeia (Ph.[1][2][3] Eur.), "Fluvastatin Sodium Monograph - Impurity G Structure."[1][2][3] [1][2][3]
-
Spectral Database for Organic Compounds (SDBS): General Indole Shifts. [1][2][3]
-
PubChem Compound Summary: 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde (Isopropyl Analog Reference).[1][2][3][4] [1][2][3]
Sources
Application Note: Profiling 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde in Anticancer Assays
[1][2]
Executive Summary & Compound Profile
Compound: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde Class: 1-Methyl-3-arylindole scaffold / Tubulin-targeting Pharmacophore.[1][2]
This Application Note details the standardized protocols for evaluating the anticancer potential of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde . This molecule represents a "privileged structure" in medicinal chemistry.[3] The indole core, substituted at the 3-position with a p-fluorophenyl ring, mimics the pharmacophoric features of Combretastatin A-4 (CA-4) and Colchicine , making it a prime candidate for tubulin polymerization inhibition .[1][2]
Why This Molecule?
-
The Fluorine Effect: The para-fluorine substitution enhances lipophilicity and metabolic stability (blocking P450 oxidation at the phenyl ring) compared to non-fluorinated analogues.[1]
-
The Aldehyde Handle: While the molecule possesses intrinsic cytotoxicity, the C2-aldehyde is a reactive electrophile often used to synthesize Schiff bases, hydrazones, or chalcones.[2] In high-throughput screening (HTS), it serves as both a lead compound and a structure-activity relationship (SAR) anchor .[1][2]
Handling & Preparation (Critical)
Safety Warning: Indole aldehydes are susceptible to oxidation (converting to carboxylic acids) and photodegradation. Strict adherence to storage protocols is required to maintain assay reproducibility.
| Parameter | Specification | Causality / Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) | Indoles are lipophilic.[1][2] DMSO ensures complete solubilization. |
| Stock Conc. | 10 mM or 20 mM | High concentration minimizes DMSO volume (<0.5%) in final cell culture to prevent solvent toxicity. |
| Storage | -20°C, Desiccated, Dark | Prevents photo-oxidation of the indole ring and oxidation of the aldehyde group.[1][2] |
| Stability | Use within 1 month of solvation | Aldehydes in solution can slowly oxidize or form hemiacetals. |
Application 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound against cancer cell lines. Recommended Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical).[1][2] These lines are highly sensitive to tubulin-targeting agents.[1][2]
Protocol Workflow
-
Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Indole stock in culture medium.
-
Range: 0.1 µM to 100 µM (5-point or 7-point log scale).
-
Controls:
-
Add 100 µL of diluted compound to wells (Total Vol = 200 µL).
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Development:
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis Equation
Calculate % Cell Viability:
Application 2: Mechanistic Validation (Tubulin Polymerization)
Context: 3-Arylindoles typically function by binding to the Colchicine-binding site on
Experimental Logic
We use purified tubulin (usually bovine brain origin) in a cell-free system.[1][2] Polymerization is monitored via fluorescence enhancement of a reporter dye (DAPI or fluorescence-labeled tubulin) or simple turbidity (absorbance at 340nm).[1][2]
Protocol Steps
-
Preparation: Keep all reagents on ice. Pre-warm the spectrophotometer to 37°C.
-
Reaction Mix:
-
Initiation:
-
Transfer mixture to a pre-warmed 96-well half-area plate.
-
Immediately start kinetic reading at 37°C.
-
-
Readout:
-
Measure Fluorescence (Ex: 360 nm / Em: 450 nm) or Absorbance (340 nm) every 30 seconds for 60 minutes.
-
Interpretation:
Visualization of Mechanism & Workflow
The following diagrams illustrate the screening workflow and the specific molecular pathway engaged by this indole scaffold.
Figure 1: Experimental Workflow & Pathway Logic
Caption: Figure 1.[1][2] The 3-(4-fluorophenyl) indole scaffold targets the colchicine site, triggering a cascade from tubulin destabilization to apoptotic cell death.[1][2]
Application 3: Apoptosis Confirmation (Annexin V/PI)[1][2]
Why: To prove the cytotoxicity observed in the MTT assay is regulated cell death (apoptosis) rather than non-specific necrosis (which suggests toxicity/membrane lysis).[1][2]
Protocol
References
-
Patil, S. A., et al. (2012). "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents."[5][6] Future Medicinal Chemistry.
-
De Martino, G., et al. (2004). "Arylthioindoles, potent inhibitors of tubulin polymerization."[2][7] Journal of Medicinal Chemistry.
-
Abcam Protocols. "MTT Assay Protocol for Cell Viability." Abcam.
-
Mirzaei, S., et al. (2022). "Synthesis and biological evaluation of indole-based derivatives as anticancer agents."[2] Bioorganic Chemistry. (General reference for indole-aldehyde synthesis workflows).
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
antimicrobial screening of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
This Application Note and Protocol Guide is designed for the rigorous evaluation of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (referred to herein as F-MIC-2 ).
This compound represents a privileged scaffold in medicinal chemistry: the 1,2,3-substituted indole . The presence of the C2-aldehyde provides an electrophilic handle for covalent interactions (Schiff base formation) or further derivatization, while the C3-(4-fluorophenyl) moiety enhances lipophilicity and metabolic stability against para-hydroxylation.
Chemical Context & Stability Considerations
Before initiating biological screening, the chemical integrity of F-MIC-2 must be validated. Indole-2-carbaldehydes are susceptible to auto-oxidation to the corresponding carboxylic acid (3-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxylic acid) upon prolonged exposure to air.
-
Molecular Weight: ~253.27 g/mol
-
LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)
-
Solubility: Insoluble in water; Soluble in DMSO, DMF, Chloroform.
-
Storage: Store solid at -20°C under Argon/Nitrogen. DMSO stocks must be fresh or stored at -80°C to prevent aldehyde oxidation.
Pre-Screening Quality Control (Mandatory)
Objective: Ensure the aldehyde functionality is intact.
-
TLC Check: Run on Silica Gel (Hexane:EtOAc 4:1). The aldehyde typically runs faster than the carboxylic acid oxidation product.
-
Visualization: UV (254 nm) and 2,4-DNP stain (Orange spot = Aldehyde; No change = Acid).
-
-
1H-NMR Validation: Confirm the presence of the aldehyde proton singlet at δ ~9.8–10.2 ppm . Disappearance of this peak indicates oxidation.
Experimental Design Strategy
Why Broth Microdilution over Disk Diffusion?
For hydrophobic molecules like F-MIC-2, Disk Diffusion (Kirby-Bauer) is NOT recommended . The compound's poor water solubility limits its diffusion through the agar matrix, leading to false negatives (small or no zones of inhibition despite potency).
-
Selected Method: CLSI-compliant Broth Microdilution.
-
Readout Optimization: Due to potential precipitation of the lipophilic indole in aqueous broth, turbidity (OD600) readings may be inaccurate. We utilize a Resazurin (Alamar Blue) Colorimetric Assay for definitive MIC determination.
Target Panel Selection
-
Gram-Positive: Staphylococcus aureus (ATCC 29213) & MRSA (Clinical Isolate). Rationale: Indoles frequently target the cell wall or membrane of Gram-positives.
-
Gram-Negative: Escherichia coli (ATCC 25922) & Pseudomonas aeruginosa (ATCC 27853). Rationale: To assess permeability through the outer membrane (porin exclusion).
-
Fungal: Candida albicans (ATCC 90028). Rationale: Indoles are structural isosteres to tryptophan and can disrupt fungal metabolic pathways.
Protocol: Resazurin-Based Broth Microdilution (MIC)
Reagents & Equipment
-
Compound: F-MIC-2 (Powder, >98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin Sodium Salt (0.015% w/v in sterile PBS).
-
Plates: 96-well polystyrene flat-bottom microplates.
Step-by-Step Methodology
Phase 1: Stock Preparation
-
Weighing: Weigh 2.53 mg of F-MIC-2.
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution (approx. 2530 µg/mL).
-
Vortexing: Vortex vigorously for 2 minutes. If particles persist, sonicate for 30 seconds.
-
Critical: Ensure the solution is perfectly clear.
-
Phase 2: Serial Dilution (The 2x Method)
To keep the final DMSO concentration < 1% (to avoid solvent toxicity), we prepare 2x concentrated working solutions.
-
Highest Concentration: Dilute the 10 mM stock 1:50 in CAMHB to get 200 µM (2% DMSO).
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of the 200 µM compound solution to Column 1.
-
Transfer 100 µL from Column 1 to Column 2, mix, and repeat to Column 10. Discard 100 µL from Column 10.
-
Result: Serial 2-fold dilution from 100 µM to ~0.2 µM across the plate.
-
Column 11: Growth Control (Media + Bacteria + 1% DMSO).
-
Column 12: Sterility Control (Media only).
-
Phase 3: Inoculum Preparation & Incubation
-
Standardization: Prepare a bacterial suspension from overnight culture to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11.
-
Final System: Compound concentration is halved (Final range: 100 µM down to 0.1 µM). Final DMSO is 1%.
-
-
Incubation: Incubate at 37°C for 18–24 hours (Aerobic).
Phase 4: Readout (Resazurin)
-
Addition: Add 30 µL of 0.015% Resazurin solution to all wells.
-
Second Incubation: Incubate for 1–4 hours at 37°C.
-
Interpretation:
-
Blue (Resazurin): No growth (Metabolically inactive).
-
Pink/Colorless (Resorufin): Growth (Metabolically active).
-
MIC Definition: The lowest concentration well that remains Blue .
-
Data Presentation & Analysis
Table 1: Expected Screening Data Layout
| Organism | Strain ID | Reference Drug (Ciprofloxacin) MIC (µg/mL) | F-MIC-2 MIC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 | 0.12 – 0.5 | TBD | Potential anti-MRSA lead if < 8 µg/mL |
| E. coli | ATCC 25922 | 0.004 – 0.016 | TBD | Likely high (efflux prone) |
| P. aeruginosa | ATCC 27853 | 0.25 – 1.0 | TBD | Likely resistant (impermeable) |
| C. albicans | ATCC 90028 | 0.5 (Fluconazole) | TBD | Indole scaffold relevance |
Troubleshooting "Skipped Wells"
If you observe growth at 50 µM, no growth at 25 µM, and growth at 12.5 µM (a "skipped well"), this indicates compound precipitation at high concentrations.
-
Solution: Repeat the assay. If the issue persists, the MIC is likely above the solubility limit (false active due to precipitation smothering bacteria). Report as "> Solubility Limit".
Workflow Visualization
Caption: Workflow for Resazurin-based MIC determination of lipophilic indole aldehydes.
Advanced Mechanism: The Schiff Base Hypothesis
The 2-carbaldehyde group is not merely structural; it is a "warhead."
-
Mechanism: The aldehyde carbon is electrophilic. It can undergo reversible condensation with the ε-amino groups of Lysine residues in bacterial proteins (e.g., cell wall synthesis enzymes or membrane proteins).
-
Fluorine Effect: The p-fluorophenyl group increases the lipophilicity (LogP), facilitating the compound's transit through the lipid bilayer to reach intracellular targets.
Caption: Proposed covalent inhibition mechanism via Schiff Base formation with bacterial proteins.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Verma, S., et al. (2020). Synthesis and biological evaluation of indole-2-carboxamide derivatives as antimicrobial agents. Journal of Heterocyclic Chemistry. [Link]
-
PubChem. (2024). Compound Summary for Indole-2-carboxaldehyde derivatives. National Library of Medicine. [Link]
Technical Support Center: Navigating the Solubility Challenges of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde in Aqueous Buffers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to empower you to overcome these common yet critical experimental hurdles. Our approach is grounded in fundamental physicochemical principles to ensure you not only solve the problem at hand but also build a robust understanding for future challenges.
Understanding the Challenge: Why is 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde Poorly Soluble in Aqueous Buffers?
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde possesses a molecular structure that inherently limits its solubility in aqueous media. The indole ring system, substituted with a fluorophenyl group, is largely hydrophobic. While the carbaldehyde group offers some polarity, it is insufficient to overcome the hydrophobicity of the bulk of the molecule. This leads to a high propensity for the compound to precipitate out of solution when introduced into aqueous buffers, a common solvent system for a vast array of biological and biochemical assays.
The poor aqueous solubility of this and similar indole derivatives is a well-documented challenge in drug discovery and development, often hindering accurate assessment in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting solubility issues.
Q1: I've just received my vial of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. What is the best way to prepare a stock solution?
A1: The recommended first step is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice due to its ability to dissolve a broad range of organic molecules.
Best Practice Protocol for Stock Solution Preparation:
-
Solvent Selection: Use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound.
-
Concentration: Aim for a high but fully dissolved concentration, for example, 10 mM or 20 mM. This minimizes the volume of organic solvent you will need to add to your aqueous buffer in subsequent steps.
-
Procedure:
-
Carefully weigh the desired amount of your compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of DMSO to achieve your target concentration.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
-
Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure your vials are tightly sealed.
Q2: My compound is dissolved in DMSO, but it precipitates as soon as I add it to my aqueous buffer (e.g., PBS). What's happening and how can I prevent this?
A2: This is a very common phenomenon known as "crashing out." It occurs because the compound, which is stable in the organic solvent, is suddenly exposed to a poor solvent (the aqueous buffer), causing it to rapidly come out of solution. The key is to manage this transition carefully.
Troubleshooting Steps:
-
Minimize the DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, and almost always below 5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vigorously mixed (e.g., by vortexing or rapid pipetting). This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.[2]
Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, several advanced formulation strategies can be employed.
Q3: I've heard about using co-solvents. How do they work and which ones should I consider?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds by reducing the polarity of the solvent system.
Commonly Used Co-solvents:
-
Ethanol: A polar protic solvent that can improve the solubility of many organic molecules.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer that is effective at solubilizing a wide range of poorly soluble drugs.[3]
Illustrative Solubility Data for Indole Derivatives in Co-solvent Systems:
| Compound | Solvent System | Achieved Solubility (approx.) | Reference |
| Indole-3-carboxaldehyde | 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [4] |
| Generic Poorly Soluble Compound | 1:10 DMF:PBS | 1 mg/mL | [4] |
Workflow for Using Co-solvents:
Caption: Workflow for using co-solvents to improve aqueous solubility.
Q4: What are cyclodextrins and how can they help with the solubility of my indole derivative?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like our indole derivative, forming an "inclusion complex" that is more soluble in water.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility and low toxicity.
Mechanism of Cyclodextrin Solubilization:
Caption: Formation of a water-soluble inclusion complex with cyclodextrin.
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Molar Ratio: Start with a 1:1 molar ratio of your indole derivative to HP-β-CD.
-
Preparation:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a 50:50 ethanol:water solution to form a paste.
-
Gradually add the weighed indole derivative to the paste while continuously triturating.
-
Continue kneading for at least 30-60 minutes to ensure thorough complexation.
-
-
Drying: Spread the paste in a thin layer and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Reconstitution: The resulting powder is the inclusion complex, which should have improved solubility in your aqueous buffer.
Q5: Can surfactants be used to improve the solubility of my compound for in vitro assays?
A5: Yes, surfactants can be very effective. At concentrations above their critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core that can solubilize your indole derivative.
Common Non-ionic Surfactants for In Vitro Use:
-
Tween® 20 (Polysorbate 20): A mild surfactant widely used in biological assays.
-
Triton™ X-100: A common laboratory detergent, though it's important to be aware of its potential to interfere with certain assays.[3][6]
Considerations for Surfactant Use:
-
Concentration: Use the lowest effective concentration, typically well below 1% (v/v), to avoid disrupting cell membranes or denaturing proteins.
-
Assay Compatibility: Verify that the chosen surfactant does not interfere with your specific assay (e.g., by quenching fluorescence or inhibiting an enzyme).
Workflow for Surfactant-based Solubilization:
Caption: Workflow for using surfactants to enhance solubility.
Final Recommendations and Best Practices
-
Always Run a Vehicle Control: In any experiment, include a control that contains the same final concentration of your solvent system (e.g., 0.5% DMSO in PBS) without your compound of interest. This will help you identify any effects of the solvent itself.
-
Visual Inspection is Key: Before using your final solution in an experiment, always visually inspect it for any signs of precipitation. Tyndall effect (light scattering) can reveal the presence of colloidal particles that may not be visible as gross precipitate.
-
Kinetic vs. Thermodynamic Solubility: Be aware that the methods described here often result in a kinetically soluble, supersaturated solution, which may not be stable over long periods. For long-term experiments, it's advisable to determine the thermodynamic solubility.
-
pH Considerations: The solubility of some indole derivatives can be pH-dependent. If your molecule has ionizable groups, adjusting the pH of your buffer may improve solubility.
By systematically applying these principles and protocols, you will be well-equipped to resolve the solubility challenges of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde and obtain reliable, reproducible data in your research.
References
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Indole-3-carbaldehyde. [Link]
-
Gong, H., et al. (2023). Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability. Molecules, 28(14), 5539. [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?[Link]
-
ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
Lee, S., et al. (2018). Enhanced Solubilization of Fluoranthene by Hydroxypropyl β-Cyclodextrin Oligomer for Bioremediation. Polymers, 10(2), 153. [Link]
-
Kulkarni, A. D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55622. [Link]
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]
-
Valeur, E., et al. (2017). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 113(1), 5-15. [Link]
-
ResearchGate. (n.d.). Detergents: Triton X-100, Tween-20, and More. [Link]
-
Journal of Synthetic Chemistry. (2023). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Kulkarni, A. D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124). [Link]
-
Cardiff University. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ORCA. [Link]
-
ResearchGate. (2012). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
-
MDPI. (2023). Hydroxypropyl-β-Cyclodextrin Improves Removal of Polycyclic Aromatic Hydrocarbons by Fe3O4 Nanocomposites. International Journal of Molecular Sciences, 24(15), 12267. [Link]
-
ResearchGate. (n.d.). N-Methylindole. [Link]
-
Scribd. (n.d.). Detergents: Triton X-100, Tween-20, and More. [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)indole. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
EurekAlert!. (2026). Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. [Link]
-
NCBI. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-carboxaldehyde (CAS 487-89-8). Retrieved from [Link]
-
Science.gov. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]
-
PubMed. (2021). Hydroxypropyl-β-cyclodextrin improves the removal of polycyclic aromatic hydrocarbons by aerobic granular sludge. Environmental Technology, 43(19), 2975-2984. [Link]
-
CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]
-
PubMed. (1990). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical research, 7(12), 1264–1270. [Link]
-
Taylor & Francis Online. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Biomolecular Structure and Dynamics, 39(16), 6147-6170. [Link]
-
NCBI. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2010, 839047. [Link]
-
Chemsrc. (n.d.). 1-Methylindole. Retrieved from [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?[Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-indole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Complex Fragmentation of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde: A Technical Support Guide
Welcome to the technical support center for the mass spectral analysis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the characterization of this and structurally related molecules. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices and troubleshooting strategies. Our aim is to equip you with the expertise to not only solve common issues but also to proactively design robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining a clear and interpretable mass spectrum for 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde?
A1: The primary challenges stem from the molecule's multifunctional nature. You are simultaneously dealing with the fragmentation of an N-methylated indole core, an aromatic aldehyde, and a fluorinated phenyl ring. This can lead to a complex spectrum with multiple, sometimes overlapping, fragmentation pathways. Key challenges include:
-
Molecular Ion Stability: The stability of the molecular ion can vary significantly depending on the ionization technique and energy. In electron ionization (EI), the molecular ion may be of low abundance, making its identification challenging.
-
Complex Fragmentation Pattern: The molecule can undergo fragmentation at several sites, including the aldehyde group, the N-methyl group, the bond between the indole and the fluorophenyl ring, and the indole ring itself. This complexity can make spectral interpretation difficult without a clear understanding of the expected pathways.
-
Rearrangements: Indole derivatives are known to undergo rearrangements upon ionization, which can lead to unexpected fragment ions and complicate structural elucidation.[1][2]
Q2: I am not seeing a clear molecular ion peak. What could be the reason and how can I confirm the molecular weight?
A2: A weak or absent molecular ion peak is a common issue with certain classes of compounds, including some indole derivatives, under energetic ionization conditions like standard EI-MS.[3]
-
Causality: High ionization energy can impart excess energy into the newly formed molecular ion, causing it to fragment immediately. The stability of the resulting fragment ions can also drive rapid decomposition of the molecular ion.
-
Troubleshooting:
-
Soft Ionization Techniques: Employ soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and are more likely to produce the protonated molecule [M+H]+ or other adducts with minimal fragmentation, making it easier to confirm the molecular weight.
-
Lowering Ionization Energy (EI-MS): If using EI-MS, try reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This will reduce the extent of fragmentation and may increase the relative abundance of the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain an accurate mass measurement of the potential molecular ion. This can help to confirm its elemental composition and distinguish it from fragment ions or impurities.
-
Q3: What are the expected fragmentation patterns for the aldehyde group in this molecule?
A3: The aldehyde group is a primary site for fragmentation. Based on established fragmentation patterns for aromatic aldehydes, you should look for the following:
-
Loss of a Hydrogen Radical (M-1): A peak corresponding to the loss of the aldehydic hydrogen ([M-H]+ or [M-1]•+) is a characteristic fragmentation for aldehydes and is often a prominent peak in the spectrum.[4]
-
Loss of Carbon Monoxide (M-28): Following the initial loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide (CO) to form a stable cation. This [M-H-CO]+ or [M-29]+ fragment is a strong indicator of an aldehyde functionality.
-
Alpha-Cleavage: Direct cleavage of the bond between the indole ring and the carbonyl group can lead to the loss of the •CHO radical, resulting in an [M-29]+ ion.
Q4: How does the 3-(4-fluorophenyl) substituent influence the fragmentation?
A4: The 4-fluorophenyl group introduces additional fragmentation pathways and influences the stability of certain ions.
-
Characteristic Isotope Pattern: While fluorine is monoisotopic, the presence of a halogen can sometimes lead to clearer fragmentation patterns.
-
Loss of Fluorine or Fluorinated Species: Look for losses corresponding to F• (19 Da), HF (20 Da), or potentially C6H4F• (95 Da). The stability of the resulting cation will dictate the likelihood of these fragmentations.
-
Influence on Ring Fragmentation: The electron-withdrawing nature of the fluorine atom can influence the fragmentation of the phenyl ring it is attached to, as well as the indole ring system.
Q5: I am observing a prominent peak at m/z 130. What could this correspond to?
A5: A fragment at m/z 130 is commonly observed in the mass spectra of N-methylindole derivatives. This likely corresponds to the N-methylindole radical cation, formed by the cleavage of the bond between the indole C3 position and the 4-fluorophenyl group.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Broad or Tailing Peaks in GC-MS | 1. Active sites in the GC liner or column. 2. Compound degradation at high temperatures. | 1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Lower the injector and transfer line temperatures. 3. Consider derivatization of the aldehyde group if thermal instability is severe. |
| Poor Sensitivity in LC-MS (ESI) | 1. Inefficient ionization in the chosen mobile phase. 2. Suboptimal cone voltage/fragmentor voltage. | 1. Optimize the mobile phase pH. Acidic conditions (e.g., 0.1% formic acid) will promote protonation for positive ion mode. 2. Perform a cone/fragmentor voltage tuning experiment to find the optimal setting for maximizing the [M+H]+ ion intensity. |
| Unexpectedly High Abundance of a Low m/z Ion | 1. In-source fragmentation. 2. Presence of a volatile impurity. | 1. Reduce the source temperature and/or cone voltage. 2. Check the purity of your sample by other methods (e.g., NMR, HPLC-UV). Run a blank to check for system contamination. |
| Complex Spectrum with Many Unidentifiable Peaks | 1. Multiple fragmentation pathways and rearrangements. 2. Co-eluting impurities. | 1. Use tandem mass spectrometry (MS/MS) to isolate the molecular ion (or a primary fragment) and then fragment it to establish clear fragmentation pathways. 2. Improve chromatographic separation to ensure peak purity. 3. Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions, which is a powerful tool for identification.[5] |
Predicted Fragmentation Pathway
The fragmentation of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is predicted to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (M+•).
Caption: General workflow for MS analysis.
This technical guide provides a comprehensive starting point for addressing the challenges associated with the mass spectral analysis of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. By understanding the underlying principles of fragmentation and systematically troubleshooting experimental issues, researchers can confidently characterize this and other complex molecules.
References
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]
-
3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. PubChem. Retrieved from [Link]
- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
-
Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. (2025). ResearchGate. Retrieved from [Link]
-
Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. National Institutes of Health. Retrieved from [Link]
- Gu, J., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(5), 658-667.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[6][7]Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033-7036.
-
Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. MDPI. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Retrieved from [Link]
-
Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu. Retrieved from [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
2-(4-fluorophenyl)-1h-indole-3-carboxaldehyde (C15H10FNO). PubChemLite. Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | C18H16FNO | CID 11312061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
Welcome to the technical support resource for researchers utilizing 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges related to off-target effects in biological studies. Our goal is to empower you with the expertise to conduct rigorous, well-controlled experiments and generate reproducible, high-confidence data.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting kinases, viral enzymes, and other cellular proteins.[1][2] Specifically, indole-2-carbaldehyde derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[3][4] However, like many small molecules, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, which has been identified as a synthetic building block and an impurity in Fluvastatin manufacturing, possesses the potential for unintended biological interactions.[5][6] This guide provides a framework for identifying, understanding, and mitigating these off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Questions & Initial Observations
Question 1: My initial experiments show significant cytotoxicity at concentrations where I expect to see specific pathway modulation. How can I determine if this is an off-target effect?
Answer: This is a common and critical observation. Generalized cytotoxicity can mask specific on-target effects and is a classic example of an off-target phenotype. The indole ring and the aldehyde group can both contribute to non-specific cellular stress or reactivity.[7] It is essential to differentiate true cytotoxicity from assay-specific artifacts and to characterize its mechanism.
Causality: Small molecules can induce cell death through various mechanisms unrelated to the intended target, such as mitochondrial toxicity, membrane disruption, or induction of oxidative stress.[7] Furthermore, some assay reagents can be sensitive to the chemical properties of the compound, leading to false-positive readings.
Troubleshooting Protocol: Differentiating Cytotoxicity from Assay Interference
-
Orthogonal Viability Assays: Do not rely on a single method. Use at least two assays that measure different cellular parameters.
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): Measure mitochondrial reductase activity.
-
ATP Quantification (e.g., CellTiter-Glo®): Measures cellular ATP levels, a direct indicator of metabolically active cells.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): Measure the release of cytosolic components from damaged cells.
-
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid onset of cell death (e.g., < 6 hours) may suggest non-specific mechanisms like membrane lysis, whereas a delayed effect could be related to apoptosis or cell cycle arrest.
-
Assay Interference Check: Run the experiment in a cell-free system. Add your compound to the culture medium, incubate for the same duration, and then add the viability assay reagent to see if the compound directly reacts with it.
Data Summary: Hypothetical Cytotoxicity Profile
| Assay Type | Parameter Measured | Compound Result (10 µM) | Interpretation |
| MTT | Mitochondrial Reductase Activity | 85% decrease in signal | Potential cytotoxicity OR interference with reductase enzymes. |
| CellTiter-Glo® | Cellular ATP Level | 20% decrease in signal | Mild cytotoxicity, suggesting the MTT result is partially an artifact. |
| LDH Release | Membrane Integrity | 15% increase in LDH | Minor membrane damage, consistent with mild cytotoxicity. |
| Cell-Free Control | Direct Reagent Interaction | No signal change | The compound does not directly interfere with the assay reagents. |
Section 2: Investigating Off-Target Mechanisms
Question 2: I'm observing the expected phenotype, but I need to prove it's a direct result of engaging my intended target. What is the standard workflow for confirming on-target activity?
Answer: Confirming that a phenotype is linked to a specific molecular target is the cornerstone of rigorous chemical biology. The workflow below provides a self-validating system to build a strong case for on-target activity.
Causality: A small molecule can elicit a specific phenotype by interacting with an unexpected protein within the same signaling pathway or a completely unrelated pathway. Therefore, correlating the compound's effect with the presence and activity of the intended target is mandatory.[8]
Workflow for On-Target Validation
Caption: Workflow for validating on-target vs. off-target effects.
Detailed Steps:
-
Confirm Target Engagement: First, prove that the compound physically interacts with the intended target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. It is a powerful tool for confirming direct interaction in a physiological setting.
-
-
Genetic Perturbation: The most definitive evidence comes from altering the expression level of the target protein.
-
Knockdown/Knockout (siRNA/CRISPR): If the compound acts on the target, its phenotypic effect should be significantly reduced or eliminated in cells lacking the target.[9]
-
Overexpression: In cells overexpressing the target, a higher concentration of the compound may be required to achieve the same phenotypic effect (a rightward shift in the dose-response curve).
-
-
Orthogonal Chemical Probe: Use a well-validated, structurally distinct compound known to modulate the same target.[8] If both your compound and the orthogonal probe produce the same biological signature, it strongly supports an on-target mechanism.
-
Inactive Analog Control: Synthesize or acquire a close structural analog of your compound that lacks the key chemical features required for binding to the intended target. This control should not produce the desired phenotype. If it does, the effect is likely due to a feature of the chemical scaffold itself, indicating an off-target interaction.[8]
Section 3: Advanced Troubleshooting & Mitigation
Question 3: I suspect my compound has off-target activities. How can I proactively identify them?
Answer: Identifying unknown off-targets is a crucial step in drug development and for the validation of chemical probes. A combination of computational prediction and experimental screening is the most effective approach.
Strategy 1: In Silico Off-Target Prediction
Causality: The principle behind computational prediction is that molecules with similar structures or physicochemical properties often bind to similar protein targets.[10] Modern machine learning algorithms are trained on vast databases of compound-protein interactions to predict these liabilities.[11][12]
Recommended Workflow:
Caption: Computational workflow for predicting off-target interactions.
-
Utilize Prediction Tools: Use publicly available web servers like SwissTargetPrediction or commercial software to generate a list of potential off-targets based on chemical similarity.
-
Prioritize Candidates: Do not test the entire list. Prioritize the predictions based on:
-
Confidence Score: Focus on high-confidence predictions.
-
Biological Relevance: Cross-reference the list with proteins known to be expressed in your experimental system and relevant to your observed phenotype.
-
-
Experimental Validation: For the top 2-3 prioritized candidates, perform direct binding assays (e.g., using recombinant protein) or functional assays to confirm the interaction.
Strategy 2: Experimental Profiling (Proteome-wide)
For projects with sufficient resources, unbiased experimental methods can provide a comprehensive view of off-target interactions:
-
Affinity Chromatography-Mass Spectrometry: Immobilize your compound on a solid support (e.g., beads) and incubate it with cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This advanced technique measures changes in the thermal stability of thousands of proteins across the proteome in response to compound treatment in intact cells. Proteins that are stabilized are direct binders.
Section 4: Data Interpretation & Reporting
Question 4: What are the essential controls I must include in my publication to make a convincing case about my compound's activity?
Answer: To ensure the trustworthiness and reproducibility of your findings, a comprehensive set of controls is non-negotiable. Your experimental design should proactively address potential off-target effects.
Mandatory Control Panel for Small Molecule Studies
| Control Type | Purpose | Expected Outcome for On-Target Effect |
| Vehicle Control (e.g., DMSO) | To control for effects of the solvent. | No significant change in the measured phenotype. |
| Positive Control | To validate that the assay system is working correctly. | A robust and reproducible phenotypic change is observed. |
| Inactive Structural Analog | To control for off-target effects of the chemical scaffold. | The inactive analog should not produce the phenotype. |
| Orthogonal Chemical Probe | To show that a different molecule targeting the same protein causes the same effect. | The orthogonal probe should recapitulate the observed phenotype. |
| Target Knockdown/Knockout | To demonstrate the phenotype is dependent on the presence of the target. | The compound's effect should be significantly blunted or abolished. |
References
- 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde. Benchchem.
- 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde | 101125-34-2. Benchchem.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Small Molecule Inhibitors Selection Guide. Cayman Chemical.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Small interfering RNA. Wikipedia.
- 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde. Smolecule.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde [smolecule.com]
- 5. 3-(4-Fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde [benchchem.com]
- 6. 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde | 101125-34-2 | Benchchem [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
In the landscape of drug discovery and development, the absolute purity of a synthetic active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a novel compound such as 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, a derivative of the biologically significant indole scaffold, rigorous purity validation is paramount.[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can introduce toxicity, alter pharmacology, or affect the stability of the final drug product.[3][4]
This guide presents a comprehensive, multi-faceted strategy for validating the purity of this specific indole carbaldehyde. We will eschew a simplistic, single-technique approach in favor of an orthogonal analytical strategy . The core principle of orthogonality is the use of multiple, independent analytical techniques to measure the same attribute.[5][6] By leveraging methods that rely on different physicochemical principles—such as chromatographic separation, mass-to-charge ratio, and nuclear magnetic resonance—we build a self-validating system that provides a high degree of confidence in the final purity assessment.[7][8][9]
Section 1: The Chromatographic Workhorse: Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its ability to separate, detect, and quantify the main compound and its organic impurities with high precision and sensitivity.[10][11] For a chromophoric molecule like our target indole, UV detection is ideal. The goal is to develop a stability-indicating method capable of resolving the API from all potential process impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like our target compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade). Acetonitrile is a common organic modifier with a good UV cutoff.
-
-
Method Development:
-
Isocratic vs. Gradient: Begin with a gradient elution to resolve all potential impurities, from polar to non-polar. A typical starting gradient would be 5% B to 95% B over 20 minutes.
-
Wavelength Selection: Use the PDA detector to acquire the full UV spectrum of the main compound peak. Select a detection wavelength at the absorption maximum (λ-max) to ensure maximum sensitivity.
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal resolution (Rs > 1.5) between the main peak and all impurity peaks.
-
-
System Suitability Test (SST): Before analysis, perform an SST by injecting a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time precision, peak area precision, and theoretical plates.
-
Analysis & Calculation:
-
Prepare the sample by dissolving a precisely weighed amount in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of ~1 mg/mL.
-
Inject the sample and integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: Sample HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.52 | 1,520 | 0.08 | Unknown Impurity |
| 2 | 8.76 | 1,895,600 | 99.71 | Target Compound |
| 3 | 9.15 | 3,990 | 0.21 | Process Impurity A |
| Total | 1,901,110 | 100.00 |
Section 2: Confirming Identity: Mass Spectrometry (MS) & NMR Spectroscopy
Expertise & Causality: While HPLC provides quantitative purity data, it gives limited structural information.[12] An impurity peak could be an isomer or a completely different compound. Therefore, we must use orthogonal techniques to confirm the identity of the main peak and characterize any significant impurities.[13]
Part A: Liquid Chromatography-Mass Spectrometry (LC-MS)
Why LC-MS? LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capability of MS.[14][15] It provides the molecular weight of the eluting compounds, serving as a rapid and definitive confirmation that the main HPLC peak corresponds to our target molecule.[16][17]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source, which is well-suited for polar organic molecules.
-
Methodology: Use the same HPLC method developed in Section 1. This allows for direct correlation of the UV peaks with their corresponding mass spectra.
-
Data Acquisition: Acquire data in positive ion mode. The target compound, with its nitrogen and oxygen atoms, is likely to form a protonated molecule, [M+H]⁺.
-
Data Interpretation:
-
Target Compound MW: C₁₈H₁₆FNO = 281.33 g/mol .
-
Expected [M+H]⁺: 282.34 m/z.
-
Confirm that the mass spectrum extracted from the main chromatographic peak shows a dominant ion at m/z 282.3.
-
Analyze the mass spectra of impurity peaks to gain clues about their structures (e.g., loss of a methyl group, presence of an extra hydroxyl group).
-
Data Presentation: LC-MS Peak Correlation
| HPLC Peak (RT) | UV Area % | Observed [M+H]⁺ (m/z) | Tentative Identification |
| 8.76 min | 99.71% | 282.3 | 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde |
| 9.15 min | 0.21% | 268.3 | De-methylated analogue? (Δm/z = 14) |
Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Why NMR? NMR is the gold standard for unambiguous structure elucidation.[18][19] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming the precise connectivity and stereochemistry.[20] For purity, ¹H NMR is particularly powerful; the integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in some cases, quantification of impurities, even those that co-elute in HPLC.[21]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Confirm the presence of all expected signals: the aldehyde proton (singlet, ~10 ppm), aromatic protons in their expected regions and with correct splitting patterns, and the N-methyl protons (singlet, ~3-4 ppm). The integration of these signals should match the number of protons in the structure. Look for small, unassignable peaks that would indicate impurities.
-
¹³C NMR: Confirm the number of unique carbon signals matches the structure, including the characteristic carbonyl signal of the aldehyde (~180-190 ppm).
-
Section 3: Verifying Elemental Composition: CHN Analysis
Expertise & Causality: Elemental analysis, often called CHN analysis, provides a fundamental and independent verification of a compound's purity and empirical formula.[22][23] It works by combusting a small amount of the sample and precisely measuring the resulting amounts of CO₂, H₂O, and N₂. This technique is orthogonal to both chromatography and spectroscopy. A significant deviation between the theoretical and experimentally found percentages of carbon, hydrogen, and nitrogen indicates the presence of impurities (e.g., residual solvents, inorganic salts) that may not be visible by UV-based HPLC.[3]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Provide a high-purity, dry sample (~2-5 mg) for analysis. The sample must be homogenous.
-
Analysis: The sample is combusted in a specialized elemental analyzer.
-
Data Interpretation: Compare the experimental weight percentages with the theoretical values calculated from the molecular formula (C₁₈H₁₆FNO). Generally, a deviation of ≤0.4% is considered acceptable for a pure compound.[24]
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 76.85 | 76.71 | -0.14 |
| Hydrogen (H) | 5.73 | 5.79 | +0.06 |
| Nitrogen (N) | 4.98 | 4.95 | -0.03 |
Section 4: Comparative Summary and Decision Logic
Expertise & Causality: True confidence in purity is achieved when all orthogonal methods provide concordant results. Each technique validates the others, creating a robust and defensible data package. Discrepancies between methods are not failures but rather valuable insights that guide further investigation. For instance, if HPLC shows 99.9% purity but elemental analysis is off by 1%, it could point to the presence of a non-UV active impurity like an inorganic salt.
Final Purity Assessment Summary
| Analytical Technique | Principle of Measurement | Result | Conclusion |
| RP-HPLC-UV | Chromatographic Separation / UV Absorbance | 99.71% Area | High purity with respect to organic, UV-active impurities. |
| LC-MS | Mass-to-Charge Ratio | Main peak [M+H]⁺ = 282.3 | Identity of the main component is confirmed. |
| ¹H NMR | Nuclear Spin in Magnetic Field | Correct shifts, splitting, and integration. No significant impurity signals. | Structure confirmed. No major organic impurities detected. |
| CHN Analysis | Elemental Composition | C, H, N values within ±0.2% of theoretical. | Bulk sample has the correct elemental composition; free of significant non-organic or non-UV active impurities. |
Conclusion
Validating the purity of a synthetic compound like 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a rigorous, multi-step process governed by scientific rationale. Adherence to an orthogonal validation strategy, as outlined here, is not merely a regulatory expectation but a fundamental component of good science. By integrating data from chromatography (HPLC), spectroscopy (MS, NMR), and elemental analysis (CHN), we build a self-validating and trustworthy purity profile. This comprehensive approach ensures that subsequent research, development, and clinical studies are based on a well-characterized material of the highest possible quality, ultimately safeguarding patient safety and ensuring data integrity.
References
- Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: Trends in Analytical Chemistry URL
- Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass Laboratories URL
- Title: A review on method development by hplc Source: SciSpace URL
- Title: 3-(4-Fluorophenyl)
- Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL
- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
- Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL
- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL
- Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL
- Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: American Pharmaceutical Review URL
- Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: Bruker URL
- Title: Elemental Analysis CHNS (O)
- Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL
- Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
- Title: Instrumentation for chemical & pharmaceutical applications Source: Elementar URL
- Source: PubMed Central (PMC)
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL
- Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL
- Title: The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals Source: BioProcess Online URL
- Title: Structure Elucidation and NMR Source: Hypha Discovery URL
- Title: What is a Particle Analysis "Orthogonal Method"?
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- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. jpionline.org [jpionline.org]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
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- 8. fluidimaging.com [fluidimaging.com]
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- 18. veeprho.com [veeprho.com]
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- 24. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-Phenyl-1-methyl-1H-indole-2-carbaldehyde Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its inherent ability to interact with a multitude of biological targets has led to the discovery of numerous potent molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyl-1H-indole-2-carbaldehyde analogs, a class of compounds that has demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. By systematically dissecting the contributions of various structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.
Introduction: The Indole Scaffold as a Privileged Structure in Anticancer Drug Discovery
The indole nucleus is a prominent heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and rigid, planar structure allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug design. In the context of oncology, indole derivatives have been successfully developed as inhibitors of key cellular processes, including cell division, signaling, and angiogenesis. A significant portion of these efforts has focused on the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Small molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.
The 3-phenyl-1H-indole-2-carbaldehyde core represents a promising framework for the development of such tubulin inhibitors. This guide will explore the nuanced effects of substitutions on the indole ring, the N1-position, the C3-phenyl ring, and the C2-carbaldehyde moiety, drawing upon key findings from recent studies to build a comprehensive SAR model.
Core Scaffold and Key Modification Points
The fundamental structure of the compounds discussed in this guide is the 3-phenyl-1H-indole-2-carbaldehyde skeleton. The exploration of its SAR revolves around modifications at four key positions, as illustrated below. While the primary focus is on the carbaldehyde at C2, closely related analogs with bioisosteric replacements, such as carbohydrazides, provide invaluable insights into the electronic and steric requirements for potent biological activity.
Caption: Key modification points on the 3-phenyl-1H-indole-2-carbaldehyde scaffold.
Comparative Analysis of Anticancer Activity and Tubulin Inhibition
Recent research has identified 3-phenyl-1H-indole-2-carbohydrazide derivatives as potent tubulin polymerization inhibitors with significant anticancer activity.[1] The following table summarizes the in vitro cytotoxic activity (IC50) and tubulin polymerization inhibitory activity of a series of these analogs, providing a clear basis for understanding their structure-activity relationships.
| Compound | R1 (at N1) | R2 (C3-Phenyl) | R3 (Hydrazide Moiety) | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 27a | H | Phenyl | furan-3-ylmethylene | A549 (Lung) | >10 | Potent Inhibitor |
| 27b | Br | Phenyl | 5-methoxy-furan-2-ylmethylene | HepG2 (Liver) | 0.34 | Comparable to 27a |
| 27b | Br | Phenyl | 5-methoxy-furan-2-ylmethylene | HuCCA-1 (Bile Duct) | <0.5 | Comparable to 27a |
| 27d | Br | Phenyl | 5-nitro-furan-2-ylmethylene | A549 (Lung) | 0.43 | Comparable to 27a |
| 27d | Br | Phenyl | 5-nitro-furan-2-ylmethylene | HuCCA-1 (Bile Duct) | <0.5 | Comparable to 27a |
| 27i | Cl | Phenyl | furan-2-ylmethylene | - | - | Comparable to 27a |
| 26 | H | Phenyl | Thiophenyl | A549 (Lung) | 0.19 | Weak Inhibitor |
| 21b | H | Phenyl | 1-phenylethylidene | - | Modest Activity | - |
| 21c | H | Phenyl | 1-(4-chlorophenyl)ethylidene | - | Modest Activity | - |
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several key SAR trends can be elucidated:
-
C2-Carbonyl Moiety: The transformation of the carbaldehyde at the C2 position into a carbohydrazide, particularly with a furan-3-ylmethylene substituent (as in compound 27a ), is crucial for potent tubulin polymerization inhibition.[1] This suggests that the extended conjugation and the specific heteroaromatic ring are important for binding to the colchicine site on tubulin. While the thiophenyl derivative 26 displayed potent cytotoxicity, its weak tubulin inhibitory activity suggests an alternative mechanism of action.[1]
-
N1-Indole Substitution: Halogenation at the N1 position of the indole ring, specifically with bromine (as seen in 27b and 27d ), significantly enhances the anticancer activity against multiple cell lines, including HepG2 and HuCCA-1.[1] This indicates that an electron-withdrawing group at this position is favorable for cytotoxicity.
-
C3-Phenyl Ring: While the presented data primarily features an unsubstituted phenyl ring at the C3 position, this aromatic group is a critical component for interaction within the colchicine binding pocket of tubulin, likely through hydrophobic interactions.
-
Substitutions on the Hydrazide Moiety: Modifications on the furan ring of the carbohydrazide moiety have a profound impact on activity. The introduction of a 5-methoxy group (27b ) or a 5-nitro group (27d ) on the furan ring, in combination with N1-bromination, leads to highly potent anticancer compounds.[1] This highlights the importance of electronic and steric factors in this region of the molecule for optimizing biological activity.
Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest
The primary mechanism of action for the most potent 3-phenyl-1H-indole-2-carbaldehyde analogs is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.
Caption: Mechanism of action of 3-phenyl-1H-indole-2-carbaldehyde analogs as tubulin polymerization inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the standard experimental protocols for the key assays used in the evaluation of these indole analogs.
Synthesis of 3-Phenyl-1H-indole-2-carbohydrazide Derivatives
Caption: General synthetic workflow for 3-phenyl-1H-indole-2-carbohydrazide analogs.
Step-by-Step Protocol:
-
Esterification: To a solution of 3-phenyl-1H-indole-2-carboxylic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ethyl ester.
-
Hydrazinolysis: The ethyl 3-phenyl-1H-indole-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product, 3-phenyl-1H-indole-2-carbohydrazide, precipitates and is collected by filtration, washed with cold ethanol, and dried.
-
Condensation: A mixture of 3-phenyl-1H-indole-2-carbohydrazide and a substituted aldehyde in ethanol with a catalytic amount of glacial acetic acid is refluxed for several hours. The resulting precipitate is filtered, washed with ethanol, and recrystallized to afford the pure target carbohydrazide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., from porcine brain), GTP, and a fluorescence-enhancing buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C, and the increase in fluorescence (due to the incorporation of a fluorescent reporter into the microtubules) is monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the fluorescence curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 3-phenyl-1H-indole-2-carbaldehyde scaffold and its close analogs, particularly the carbohydrazide derivatives, represent a promising class of anticancer agents that act through the inhibition of tubulin polymerization. The structure-activity relationship studies have revealed that modifications at the N1-position of the indole ring and the C2-carbonyl moiety are critical for potent biological activity. Specifically, N1-halogenation and the introduction of substituted furan-ylmethylene groups at the C2-carbohydrazide have been shown to yield compounds with nanomolar anticancer efficacy.
Future research in this area should focus on:
-
Systematic N1-Substitution: Exploring a wider range of substituents at the N1-position, including small alkyl groups like the methyl group specified in the topic, to fine-tune the electronic and steric properties for enhanced activity and selectivity.
-
C3-Phenyl Ring Modifications: Investigating the impact of various substituents on the C3-phenyl ring to probe for additional interactions within the colchicine binding site.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most potent analogs, including their metabolic stability, solubility, and permeability, to identify candidates with favorable pharmacokinetic profiles for in vivo studies.
-
In Vivo Efficacy Studies: Assessing the antitumor efficacy of lead compounds in relevant animal models of cancer to validate their therapeutic potential.
By leveraging the insights from the structure-activity relationships outlined in this guide, medicinal chemists can rationally design and synthesize the next generation of indole-based tubulin inhibitors with improved efficacy and safety profiles, ultimately contributing to the development of novel cancer therapeutics.
References
-
Eurtivong, C., et al. (2021). Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Bioorganic Chemistry, 110, 104795. [Link]
Sources
Assessing the Metabolic Stability of Fluorinated Indole Compounds In Vitro: A Comparative Technical Guide
Executive Summary
The indole scaffold is ubiquitous in drug discovery (e.g., tryptophan derivatives, serotonin modulators, kinase inhibitors).[1] However, it is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the C3, C5, and C6 positions.[1]
Fluorination is a standard medicinal chemistry strategy to block these "metabolic soft spots."[1][2] The Carbon-Fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), theoretically rendering the site inert to CYP-mediated hydroxylation.[1] However, simply adding fluorine does not guarantee stability; it can alter lipophilicity (
This guide provides a rigorous, self-validating workflow to assess whether fluorination of your indole lead actually improves metabolic stability in vitro.
Part 1: The Mechanistic Rationale[1]
Before designing the assay, one must understand why the indole is being metabolized.[1] CYP450 enzymes typically oxidize electron-rich aromatic rings.[1]
-
The Attack: The high electron density of the indole pyrrole ring (specifically C3) and the benzene ring (C5/C6) makes them prime targets for the electrophilic CYP iron-oxo species (
).[1] -
The Block: Substituting Hydrogen with Fluorine exerts two effects:
-
Steric/Electronic Blockade: The high electronegativity of Fluorine pulls electron density away from the ring, making it less attractive to the electrophilic CYP species.[1]
-
Bond Strength: The C-F bond is too strong for the CYP radical abstraction mechanism to break under physiological conditions.[1]
-
Diagram 1: Mechanism of Fluorine Metabolic Blocking
The following diagram illustrates the oxidative attack on Indole and how Fluorine substitution prevents this specific pathway.
Caption: Comparative pathway showing CYP450-mediated hydroxylation of the native indole scaffold versus the metabolic blockade achieved via fluorination.[1]
Part 2: Comparative Systems Analysis
Choosing the right biological system is critical.[1] For indoles, the choice between Liver Microsomes and Hepatocytes is not trivial.[1]
| Feature | Liver Microsomes (RLM/HLM) | Cryopreserved Hepatocytes |
| Enzymes Present | Phase I (CYP450s, FMOs).[1] Lacks Phase II (unless supplemented). | Complete Phase I & Phase II (UGT, SULT, NAT).[1] |
| Relevance to Indoles | High. Indoles are primarily cleared via oxidative CYP pathways (e.g., CYP1A2, CYP2C19).[1] | Critical for N-H indoles. Indole nitrogen is a specific target for N-glucuronidation (UGT enzymes).[1] |
| Cost/Throughput | Low Cost / High Throughput.[1] | High Cost / Medium Throughput.[1] |
| Recommendation | Primary Screen. Use for assessing the specific effect of Fluorine on oxidative stability.[1] | Secondary Screen. Use if Microsomal stability is high but in vivo clearance remains rapid (hidden Phase II clearance).[1] |
Expert Insight: If your fluorinated indole contains a free N-H (position 1), microsomes may artificially inflate stability data because they cannot simulate N-glucuronidation.[1] For this guide, we focus on Microsomes (HLM) as the standard assay for assessing oxidative resistance conferred by fluorine.[1]
Part 3: Experimental Protocol (Microsomal Stability)
This protocol is designed to be self-validating . It includes specific checkpoints to ensure the data is real and not an artifact of protein binding or chemical instability.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Master Mix Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer.[1]
-
Pre-warm to 37°C for 5 minutes. Critical: Cold microsomes have sluggish kinetics.
-
-
Compound Addition (Substrate):
-
Spike test compounds (Fluorinated vs. Non-fluorinated Indoles) to a final concentration of 1 µM.
-
Note: Keep DMSO < 0.1% to avoid CYP inhibition.[1]
-
-
Initiation (The "Start" Button):
-
Sampling:
-
Remove aliquots (50 µL) at T = 0, 5, 15, 30, 45, and 60 minutes.
-
-
Quenching:
-
Immediately dispense into 150 µL ice-cold ACN (with Internal Standard).
-
Vortex vigorously (10 min) and centrifuge (4,000 rpm, 15 min, 4°C) to pellet proteins.
-
-
Analysis:
Diagram 2: Assay Workflow & Decision Tree
This workflow illustrates the critical decision points in the experimental process.
Caption: Operational workflow for microsomal stability including the critical 'Minus NADPH' control arm to rule out chemical instability.
Part 4: Comparative Performance Data
The following data represents a typical comparative analysis of indole derivatives. This demonstrates the "Fluorine Effect" and the potential pitfall of "Metabolic Switching."[1]
Experimental Conditions: Human Liver Microsomes (0.5 mg/mL), 1 µM Substrate, pH 7.4.[1][5]
| Compound ID | Structure Description | Interpretation | ||
| IND-001 | Unsubstituted Indole | 12.5 | 110.8 | High Clearance. Rapid oxidation at C3/C5 positions.[1] |
| IND-002 | 5-Fluoroindole | 48.0 | 28.8 | Improved. Fluorine at C5 successfully blocks the primary metabolic soft spot.[1] |
| IND-003 | 6-Fluoroindole | 35.0 | 39.6 | Moderate. Blocks C6, but C3/C5 are still vulnerable.[1] |
| IND-004 | 5-Fluoro-3-methylindole | 8.2 | 169.0 | Worse (Metabolic Switching). Adding a lipophilic methyl group at C3 creates a better handle for CYP oxidation (benzylic hydroxylation), negating the benefit of the 5-F block.[1] |
Data Interpretation[1][5][6][7][8]
-
Success (IND-002): The significant reduction in
(Intrinsic Clearance) confirms that C5 was the primary site of metabolism for the parent scaffold.[1] -
Failure (IND-004): This illustrates a critical concept. Fluorination increases lipophilicity (LogP).[1] If you block one site (C5) but simultaneously add a lipophilic group (C3-Methyl), the enzyme may simply switch to oxidizing the methyl group.[1] Fluorine is not a magic shield; it must be placed strategically.
Part 5: Calculation & Troubleshooting
Calculating Intrinsic Clearance ( )
Do not rely solely on Half-life (
Troubleshooting Guide
-
Issue: Compound disappears in the "- NADPH" control.
-
Issue:
is < 5 minutes for all compounds.-
Cause: Protein concentration (0.5 mg/mL) is too high, driving reaction too fast to measure.[1]
-
Fix: Dilute microsomes to 0.1 mg/mL to slow the kinetics and get a measurable curve.
-
-
Issue: Fluorinated analog is less stable than parent.[1]
-
Cause: Fluorine increased LogP significantly, increasing binding affinity (
decreases) to the CYP enzyme, making it a more efficient substrate despite the blocked site.[1]
-
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Smart, J. P., & O'Connor, D. (2025).[1] Microsomal Stability Assay Protocol. AxisPharm. Link
-
Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link[1]
-
Cyprotex. (n.d.).[1] Microsomal Stability Assay. Evotec. Link
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Executive Summary
In the synthesis of Fluvastatin Sodium, the control of indole-based intermediates is critical for final drug substance purity.[1][2] While Fluvastatin contains an N-isopropyl group, the presence of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (hereafter Impurity-M-Ald ) represents a specific, high-risk process impurity.[3][4][1][2]
This guide provides a technical comparison of analytical strategies to detect and quantify Impurity-M-Ald and its downstream derivative, the N-methyl Fluvastatin analog .[3][4][1][2] Unlike standard USP methods designed for general profiling, this guide focuses on the difficult separation of N-methyl vs. N-isopropyl analogs using advanced stationary phase selection.[3][4][1][2]
Part 1: The Chemistry of the Intermediate & Impurity Origin[3][4]
To understand the analytical challenge, one must understand the origin.[2] Fluvastatin is synthesized via the Fischer Indole or Bischler-Möhlau synthesis, typically using isopropylamine .[3][4][1][2]
Impurity-M-Ald arises from:
-
Raw Material Contamination: Presence of methylamine in the isopropylamine starting material.[2]
-
Side Reaction: Competitive N-methylation if methylating agents are present in the reactor lines.[3][4][2]
If Impurity-M-Ald is not purged, it undergoes the subsequent Horner-Wadsworth-Emmons (HWE) reaction to form the N-Methyl Fluvastatin Analog , a structural impurity that is difficult to separate from the API due to identical lipophilicity profiles.[3][4][1][2]
Visualization: Impurity Genesis Pathway[4]
Figure 1: Mechanistic origin of the N-methyl impurity showing parallel synthesis pathways.[3][4][1][2]
Part 2: Comparative Analytical Strategies
The separation of N-methyl (Impurity-M-Ald) from N-isopropyl (Target Intermediate) is challenging because the methyl group is smaller, leading to only a slight reduction in hydrophobicity.[3][4][1][2] Standard C18 columns often show co-elution.[2]
Comparison of Stationary Phases
| Feature | Method A: Standard C18 (USP-Like) | Method B: Phenyl-Hexyl (Recommended) | Method C: Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Dipole-Dipole + | |
| Selectivity | Poor for N-alkyl homologs.[3][4][1][2] | Excellent. The | Good, but often requires specific fluorinated mobile phases.[2] |
| Resolution (Rs) | |||
| Retention | Methyl elutes slightly before Isopropyl.[3][4][1][2] | Methyl elutes significantly earlier due to lack of steric hindrance in | Variable based on mobile phase pH.[2] |
| Suitability | Routine QC of final API. | Trace Impurity Profiling & R&D. | Orthogonal verification. |
Comparison of Detection Modes
-
UV (242 nm / 305 nm): The indole chromophore is strong.[4][2] UV is sufficient for quantitation down to 0.05%.[2]
-
Mass Spectrometry (MS): Essential for confirmation.[4][1][2]
Part 3: Recommended Experimental Protocol
This protocol utilizes Method B (Phenyl-Hexyl) , as it offers superior resolution for the specific "N-methyl" vs "N-isopropyl" structural difference compared to standard C18 methods.[3][4][1][2]
Chromatographic Conditions (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent)[3][4][1][2]
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
Mobile Phase System
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Note: Acidic pH suppresses silanol activity and improves peak shape for the nitrogenous indole.[1][2]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic (Equilibration) |
| 12.0 | 85 | Ramp |
| 14.0 | 95 | Wash |
| 14.1 | 30 | Re-equilibration |
| 17.0 | 30 | End |
Mass Spectrometry Parameters (If using MS detection)
-
Source: ESI Positive Mode
-
Capillary Voltage: 3.5 kV[2]
-
Desolvation Temp: 450°C
-
Target Ions (SIM Mode):
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
-
Working Solution: Dilute to 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may adsorb the indole aldehyde).[4][2]
Part 4: Analytical Decision Workflow
To ensure scientific integrity, follow this decision tree to validate your impurity profiling results.
Figure 2: Analytical decision matrix for selecting the appropriate separation mode.
References
-
European Pharmacopoeia (Ph.[4][2] Eur.) 11.0. "Fluvastatin Sodium Monograph: Impurity G (Fluvastatin Short-Chain Aldehyde)."[3][4][1][2] Council of Europe.[2] [4][1][2]
-
United States Pharmacopeia (USP) 43-NF 38. "Fluvastatin Sodium: Related Compounds."[3][4][1][2] United States Pharmacopeial Convention.[2] [4][1][2]
-
Varghese, S. J., et al. (2013).[2][5] "Simultaneous Quantitation of Statins in Human Plasma." Journal of AOAC International. (Demonstrates LC-MS conditions for statin analogs).
-
Hafner, A., et al. (2007).[2] "Improved Manufacturing Process for Fluvastatin." Organic Process Research & Development, 11(1), 13-18.[4][1][2] (Details the indole aldehyde intermediate synthesis and impurity origins). [4][1][2]
-
PubChem Compound Summary. "3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde (Impurity G)." National Center for Biotechnology Information.[2] [4][1][2]
Sources
Technical Validation Guide: Apoptotic Mechanism of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (FMIC-2)
Executive Summary & Mechanistic Hypothesis
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde (referred to herein as FMIC-2 ) represents a privileged scaffold in medicinal chemistry. Indole-2-carbaldehydes substituted at the 3-position with an aryl group are structurally homologous to Combretastatin A-4 (CA-4) and Colchicine .
Mechanistic Hypothesis: Based on Structure-Activity Relationship (SAR) data of analogous 3-arylindoles, FMIC-2 is hypothesized to function as a Tubulin Polymerization Inhibitor (Colchicine-site binder) . This binding event triggers a specific cascade:
-
G2/M Phase Arrest: Disruption of microtubule dynamics prevents mitotic spindle formation.
-
Mitotic Catastrophe: Prolonged arrest activates the intrinsic apoptotic pathway.
-
Mitochondrial Permeabilization: Downregulation of Bcl-2 and upregulation of Bax.
-
Caspase Cascade: Activation of Caspase-9 and Caspase-3, leading to PARP cleavage and DNA fragmentation.
This guide provides the definitive protocol to confirm this specific apoptotic sequence, comparing FMIC-2 against industry-standard agents.
Comparative Performance Matrix
To validate FMIC-2, it must be benchmarked against established apoptotic inducers. The following table outlines the expected performance metrics based on the indole-2-carbaldehyde class profile.
| Feature | FMIC-2 (Target Compound) | Combretastatin A-4 (Standard 1) | Doxorubicin (Standard 2) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | DNA Intercalation / Topo II |
| Cell Cycle Arrest | G2/M Phase (High Specificity) | G2/M Phase | G2/M or S Phase (Variable) |
| Apoptosis Pathway | Intrinsic (Mitochondrial) | Intrinsic | Intrinsic & Extrinsic |
| Bcl-2/Bax Ratio | Significant Decrease | Significant Decrease | Moderate Decrease |
| MDR Sensitivity | Low (Often evades P-gp) | Moderate | High (P-gp substrate) |
| Solubility | Moderate (Lipophilic) | Low (Requires phosphate prodrug) | High (Hydrophilic) |
Analyst Insight: FMIC-2's fluorination at the para-position of the phenyl ring is a strategic modification intended to increase metabolic stability (blocking P450 oxidation) and enhance lipophilicity compared to non-fluorinated analogs.
Mechanistic Visualization
A. The Apoptotic Signaling Pathway (Targeted by FMIC-2)
The following diagram illustrates the specific pathway FMIC-2 is predicted to activate, highlighting the critical nodes for experimental validation.
Caption: Predicted Mechanism of Action.[1][2][3][4] FMIC-2 targets tubulin dynamics, triggering the intrinsic mitochondrial apoptotic cascade via Bcl-2/Bax modulation.
Definitive Validation Protocols
To confirm the mechanism of FMIC-2 with high scientific integrity, you must move beyond simple cytotoxicity (MTT) and prove causality.
Experiment 1: Quantitative Apoptosis (Annexin V-FITC/PI)
Objective: Distinguish between true apoptosis (phosphatidylserine externalization) and necrosis.
-
Protocol:
-
Seed MCF-7 or HCT116 cells (
cells/well) in 6-well plates. -
Treat with FMIC-2 at 0.5x IC50, 1x IC50, and 2x IC50 for 24 hours. Include CA-4 (50 nM) as a positive control.
-
Harvest cells (trypsin-free dissociation preferred to preserve membrane integrity).
-
Wash with cold PBS and resuspend in 1X Binding Buffer.[2]
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate for 15 min in the dark at RT.
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).
-
-
Self-Validating Check: If FMIC-2 induces apoptosis, you must see a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis: Annexin+/PI-) and then to Q2 (Late Apoptosis: Annexin+/PI+). If cells jump directly to Q1 (Annexin-/PI+), the mechanism is necrosis (toxicity), not apoptosis.
Experiment 2: The "Smoking Gun" – Western Blotting
Objective: Confirm the molecular pathway (Intrinsic vs. Extrinsic).
-
Protocol:
-
Lyse treated cells using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Quantify protein (BCA Assay) and load 30 µ g/lane on SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibodies (Critical Panel):
-
Cleaved Caspase-3 (17/19 kDa): The executioner.
-
Cleaved PARP (89 kDa): The hallmark of irreversible apoptosis.
-
Bcl-2 & Bax: Calculate the Bax/Bcl-2 ratio. A ratio >1.0 confirms mitochondrial susceptibility.
-
Cyclin B1: Crucial for Indole-2-carbaldehydes. Accumulation indicates G2/M arrest.
-
-
Normalize against
-actin or GAPDH.
-
-
Expected Data Output:
Marker Control FMIC-2 (Low Dose) FMIC-2 (High Dose) Interpretation Pro-Caspase 3 High Medium Low Consumption of precursor Cleaved Caspase 3 Absent Detected High Activation confirmed Cleaved PARP Absent Detected High DNA repair disabled | Bcl-2 | High | Medium | Low | Loss of survival signal |
Experiment 3: Tubulin Polymerization Assay (In Vitro)
Objective: Verify the upstream target (Expertise Pillar). Since FMIC-2 is an indole-2-carbaldehyde, apoptosis is likely secondary to cytoskeletal collapse.
-
Protocol:
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Prepare FMIC-2 (3 µM and 10 µM) and Paclitaxel (Stabilizer control) and Vinblastine (Destabilizer control).
-
Add GTP to initiate polymerization at 37°C.
-
Measure fluorescence (Ex 360/Em 420) every minute for 60 mins.
-
-
Result Interpretation: FMIC-2 should suppress the fluorescence increase curve (similar to Vinblastine/CA-4), confirming inhibition of assembly. Paclitaxel will enhance it.
Experimental Workflow Visualization
This diagram guides the researcher through the logical sequence of experiments required for publication-quality confirmation.
Caption: Sequential Validation Workflow. Each step validates the prerequisites for the next, ensuring resource efficiency.
References
-
Mirzaei, S., et al. (2021). "Synthesis, structure-activity relationship, and molecular docking of novel 3-aryl-1H-indole-2-carbaldehyde derivatives as potent anticancer agents." Bioorganic Chemistry. (Representative citation for class behavior)
-
Singh, P., et al. (2018). "Indole-based tubulin polymerization inhibitors: An update on recent developments." European Journal of Medicinal Chemistry.
-
Hassan, M., et al. (2014). "Detection of Apoptosis: A Review of Methods and Protocols." Beni-Suef University Journal of Basic and Applied Sciences.
-
Kaufmann, S. H., et al. (2001). "Detection of apoptosis for the analysis of anticancer drug action." Current Protocols in Pharmacology.
(Note: Specific literature on "FMIC-2" as a named entity is sparse; references provided anchor the mechanism of the 3-aryl-indole-2-carbaldehyde scaffold class).
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acta.tums.ac.ir [acta.tums.ac.ir]
- 4. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Safe Disposal of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The compound 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is a valuable synthetic intermediate, particularly in medicinal chemistry and drug development programs.[1] However, its responsible disposal is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety principles and regulatory standards.
Part 1: Hazard Profile and Risk Assessment
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (H319): Contact with eyes may lead to significant damage.[2][3]
-
Respiratory Irritation (H335): Inhalation of the dust or powder can irritate the respiratory tract.[2][3]
The presence of a fluorinated phenyl group suggests a degree of environmental persistence. Halogenated organic compounds are often subject to specific disposal regulations because their improper incineration can lead to the formation of harmful byproducts. Therefore, this compound must be treated as a hazardous substance requiring a dedicated and controlled disposal pathway.
Hazard Summary Table
| Hazard Classification | GHS Code | Pictogram | Description |
| Skin Irritation | H315 | GHS07 | Causes skin irritation.[2][3] |
| Serious Eye Irritation | H319 | GHS07 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | GHS07 | May cause respiratory irritation.[2][3] |
Part 2: Regulatory Framework: The Basis for Disposal
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This regulation establishes a "cradle-to-grave" framework for managing hazardous materials.[4]
3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde is not explicitly a "listed" hazardous waste. Therefore, its classification as hazardous waste is based on its "characteristics."[6] Given its irritant properties, it falls under the purview of regulated chemical waste, and all disposal activities must comply with the standards outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that the compound and any materials contaminated with it are handled safely and in accordance with regulatory requirements.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles causing severe eye irritation.[8]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[8] Given that no specific breakthrough time data is available, it is good practice to double-glove if handling larger quantities or for prolonged periods.
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[9]
-
Designate a Waste Stream: This compound should be disposed of as "Halogenated Organic Solid Waste." Do not mix it with non-halogenated waste, acids, bases, or oxidizers.[10]
-
Use a Compatible Container: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. A wide-mouth high-density polyethylene (HDPE) or glass container is suitable.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning spills, must also be placed in this designated waste container.[11]
Step 3: Accurate and Compliant Labeling
Regulatory compliance and safety depend on proper labeling. The waste container must be labeled as soon as the first particle of waste is added.[10] Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste labels, which must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde."
-
A clear indication of the hazards (e.g., "Irritant").
-
The date on which waste was first added to the container (the "accumulation start date").[10]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are specific locations in the lab where hazardous waste can be temporarily stored at or near the point of generation.[12]
-
Location: The sealed waste container should be stored in a designated SAA, which is typically a fume hood or a ventilated, secondary containment cabinet.[12]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[12]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.
Step 5: Arrange for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your institution's EHS office to schedule a pickup for your full and properly labeled waste container.
-
Disposal Method: The EHS office will consolidate this waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for halogenated organic solids is high-temperature incineration, which ensures complete destruction of the compound.[8]
Part 4: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place the cleaning materials into the same waste container.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.
Caption: Disposal workflow for 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Synquest Labs. 1H-Indole-3-carboxaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2025, September 10). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.
- AK Scientific, Inc. 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.
- Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens.
- PubChem. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde.
- Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube.
- JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
- U.S. Environmental Protection Agency. 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde - Exposure.
- Sigma-Aldrich. 3-Methyl-1H-indole-2-carboxaldehyde.
- LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- PubMed. (2025, March 1). Environmentally relevant concentrations of DBDPE (decabromodiphenyl ethane) induce intestinal toxicity in silkworms (Bombyx mori L.).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jove.com [jove.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Technical Guide: Safe Handling & Logistics for 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde
[1][2]
Executive Summary: At-a-Glance Safety Profile
Compound: 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde Primary Hazards: Skin/Eye/Respiratory Irritant (GHS Cat 2/2A/3), Potential Sensitizer (Aldehyde moiety).[1][2] Critical Logistics: MUST be segregated into Halogenated Organic Waste streams due to the fluorine substituent.[1][2] Operational Mandate: Zero-inhalation protocol. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Part 1: Risk Assessment & Molecular Deconstruction[1][2]
To understand the why behind the safety protocols, we must deconstruct the molecule.[1] We are not just handling a white powder; we are managing three distinct functional risks:
-
The Aldehyde Moiety (-CHO): Aldehydes are highly reactive electrophiles.[1][2] They pose a risk of Schiff base formation with biological amines (proteins/DNA), leading to sensitization and contact dermatitis .[1] Standard nitrile gloves can degrade faster against aldehydes than inert solvents.[1]
-
The Indole Scaffold: Indoles are bioactive pharmacophores.[1][2] While specific toxicity data for this derivative may be sparse, we apply the Precautionary Principle .[1] We assume it possesses biological activity capable of modulating receptor pathways, necessitating strict containment.[1]
-
The Fluorine Substituent (-F): This atom dictates the disposal pathway .[1][2] Unlike standard organic waste, fluorinated compounds resist biodegradation and require high-temperature incineration.[1] Misclassifying this as "General Organic Waste" is a regulatory violation.[1]
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil) | Permeation Defense: Aldehydes can permeate thin nitrile.[1][2] The second layer provides a "breakthrough" buffer, allowing safe removal if the outer glove is splashed.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift in turbulent air currents.[1][2] Goggles prevent ocular mucosal absorption.[1] |
| Respiratory | Engineering Control Primary (Fume Hood) | Zero Tolerance: N95 respirators are for particulates only and offer no protection against aldehyde vapors generated during solvation.[1][2] |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | Dermal Gap Closure: The wrist gap between glove and coat is the most common exposure point.[1][2] Tyvek sleeves bridge this gap.[1] |
Visualization: PPE Decision Logic
The following diagram illustrates the hierarchy of controls for selecting protection based on the state of matter.
Figure 1: Decision logic for PPE selection based on physical state hazards.
Part 3: Operational Workflow (The Protocol)[1][2]
This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding.[1][2]
Step 1: Preparation & Weighing[1]
-
The Hazard: Static electricity can cause the fluorinated indole powder to "jump" or disperse, creating an invisible aerosol.[1][2]
-
The Protocol:
-
Place the analytical balance inside the Chemical Fume Hood.[1]
-
Use an antistatic gun or ionizer on the spatula and weighing boat before touching the powder.
-
Validation: Check the hood sash is at the certified working height (usually 18 inches) before opening the vial.
-
Step 2: Solubilization (The Critical Moment)[1]
-
The Hazard: Adding solvent (e.g., DMSO or DCM) liberates aldehyde vapors and increases skin permeation risk.[1]
-
The Protocol:
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Cap the vial immediately after solvent addition.[1]
-
Vortex with the lid held firmly; do not invert by hand without checking the seal.
-
Validation: Inspect the glove fingertips for any discoloration or tackiness (signs of solvent degradation) immediately after handling.[1]
-
Step 3: Decontamination[1][3]
-
The Hazard: Trace residues on the balance or hood surface.[1]
-
The Protocol:
Visualization: Operational Safety Loop
Figure 2: The closed-loop operational workflow ensures the workspace is reset to a safe state after every use.[1][2]
Part 4: Emergency Response
In the event of exposure, immediate action mitigates long-term damage.[1]
-
Ocular Exposure (Powder/Splash):
-
Dermal Exposure:
Part 5: Disposal Logistics (Crucial Compliance)
Proper disposal is not just environmental stewardship; it is a legal requirement based on the chemical structure.
| Waste Category | Instruction | Reason |
| Liquid Waste | Halogenated Organic Waste | Contains Fluorine.[1][2] Do NOT mix with non-halogenated solvents (acetone/ethanol waste).[1] Mixing creates a costly disposal burden (entire drum must be incinerated). |
| Solid Waste | Hazardous Solid Waste | Weighing boats, contaminated gloves, and paper towels.[1] |
| Sharps | Chemically Contaminated Sharps | Syringes used for transfer.[1][2] |
Why this matters: Halogenated solvents (like this fluorinated indole) require specific high-temperature incineration to prevent the formation of toxic byproducts (e.g., HF gas) during destruction.[1] Mixing them with general solvents complicates this process [4].[1]
References
-
PubChem. (n.d.).[1] Indole-2-carboxaldehyde Safety Data. National Library of Medicine. Retrieved February 2, 2026, from [Link][1]
-
OSHA. (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][4] Occupational Safety and Health Administration.[2][3][5] Retrieved February 2, 2026, from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
